ASN04421891
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C30H32N6O3 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
3-[[benzyl(2-phenylethyl)amino]-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) |
Clé InChI |
JKKKHIBCTKIWFJ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canonique |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASN04421891; ASN 04421891; ASN-04421891. |
Origine du produit |
United States |
Foundational & Exploratory
ASN04421891: An In-Depth Technical Guide to a Potent GPR17 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASN04421891 is a potent small molecule modulator of the G protein-coupled receptor 17 (GPR17). This technical guide provides a comprehensive overview of its preclinical pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development efforts targeting the GPR17 receptor for therapeutic intervention in neurodegenerative diseases and other associated pathologies.
Introduction to this compound
This compound has been identified as a potent modulator of the GPR17 receptor, a receptor that is phylogenetically positioned between the P2Y purinergic and cysteinyl leukotriene (CysLT) receptor families. GPR17 is recognized for its role in the central nervous system, particularly in the regulation of oligodendrocyte differentiation and myelination, making it a key target for demyelinating diseases such as multiple sclerosis. It also acts as a sensor for brain injury, participating in the response to ischemic damage. This compound's potent activity at this receptor suggests its potential as a chemical probe for studying GPR17 biology and as a lead compound for the development of novel therapeutics.
Quantitative Data
The following table summarizes the in vitro potency of this compound in a key functional assay.
| Assay Type | Parameter | Value | Cell Line |
| [35S]GTPγS Binding Assay | EC50 | 3.67 nM | Recombinant |
Table 1: In Vitro Potency of this compound
GPR17 Signaling Pathway
GPR17 is known to couple to both Gαi/o and Gαq proteins. As an agonist, this compound is expected to initiate signaling cascades through these pathways. Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.
GPR17 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key in vitro functional assays are provided below. These protocols are foundational for characterizing the activity of modulators like this compound at the GPR17 receptor.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Experimental Workflow:
ASN04421891 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04421891 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and drug development efforts targeting neurodegenerative diseases and other conditions where GPR17 signaling plays a crucial role.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex molecular structure. Its identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-[(2-phenylethyl)(phenylmethyl)amino]methyl]quinolin-2-one | PubChem |
| Molecular Formula | C30H32N6O3 | PubChem |
| Molecular Weight | 524.61 g/mol | [1] |
| Canonical SMILES | COCCn1nnnc1C(c1cc2cc(OC)ccc2[nH]c1=O)N(Cc1ccccc1)CCc1ccccc1 | PubChem |
| InChI | InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) | PubChem |
| InChIKey | JKKKHIBCTKIWFJ-UHFFFAOYSA-N | PubChem |
| XLogP3 | 4.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 524.253589 g/mol | PubChem |
| Monoisotopic Mass | 524.253589 g/mol | PubChem |
| Topological Polar Surface Area | 98.8 Ų | PubChem |
| Heavy Atom Count | 39 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 815 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 1 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
Mechanism of Action and Signaling Pathway
This compound functions as a potent modulator of the GPR17 receptor, with a reported EC50 of 3.67 nM in a [35S]GTPγS binding assay.[1] GPR17 is a P2Y-like receptor that is expressed on neurons and oligodendrocyte precursor cells (OPCs). It is implicated in the regulation of myelination and has emerged as a therapeutic target for neurodegenerative diseases such as multiple sclerosis.
The binding of this compound to GPR17 is thought to modulate the receptor's activity, which is coupled to both Gαi and Gαq G-protein subunits. The Gαi pathway typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The downstream consequences of GPR17 modulation by this compound are a subject of ongoing research but are believed to influence the differentiation and maturation of oligodendrocytes.
References
No Publicly Available Data on the Mechanism of Action of ASN04421891
Comprehensive searches of publicly accessible scientific literature, clinical trial registries, and patent databases have yielded no specific information regarding the mechanism of action, experimental protocols, or quantitative data for a compound designated as ASN04421891.
This absence of information suggests that this compound may be an internal research compound that has not been disclosed in public forums or publications. It is also possible that the identifier is incorrect or refers to a project that was discontinued in the early stages of development, before the generation of publicly available data.
Without any primary sources describing the pharmacology, biochemistry, or clinical investigation of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation from the originating organization if this is known, as the relevant data does not appear to be in the public domain.
In-Depth Technical Guide: ASN04421891, a Potent GPR17 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of ASN04421891, a potent G-protein coupled receptor 17 (GPR17) modulator. This compound has been identified as a valuable research tool for investigating the role of GPR17 in neurodegenerative diseases. This document details the synthetic chemistry, biological activity, and the experimental protocols utilized in its characterization. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding of this novel compound.
Introduction
This compound is a synthetic organic molecule that has demonstrated high potency as a modulator of the GPR17 receptor.[1] GPR17, a receptor primarily expressed in the central nervous system, is implicated in various physiological and pathological processes, including myelination and neuronal cell death. As such, modulators of this receptor are of significant interest in the development of novel therapeutics for neurodegenerative disorders. This compound, with a picomolar to low nanomolar efficacy, serves as a critical tool for elucidating the therapeutic potential of targeting GPR17.
Discovery
The discovery of this compound is detailed in patent WO2012059869A1, which describes a series of GPR17-modulating compounds. This patent discloses the identification of these compounds through screening and their potential diagnostic and therapeutic applications. This compound emerged from these efforts as a particularly potent modulator of GPR17 activity.
Physicochemical Properties and Data
A summary of the key physicochemical and biological activity data for this compound is provided in the tables below.
| Identifier | Value |
| IUPAC Name | 6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one |
| CAS Number | Not explicitly found in searches |
| PubChem CID | 3187704[2] |
| Molecular Formula | C30H32N6O3[2] |
| SMILES | COCCn1nnnc1C(c1cc2cc(OC)ccc2[nH]c1=O)N(Cc1ccccc1)CCc1ccccc1[2] |
| InChI Key | JKKKHIBCTKIWFJ-UHFFFAOYSA-N[2] |
Table 1: Physicochemical Identifiers for this compound.
| Assay | Parameter | Value |
| [35S]GTPγS Binding Assay | EC50 | 3.67 nM |
Table 2: Biological Activity of this compound.
Synthesis
The synthesis of this compound follows a multi-step pathway, characteristic of the synthesis of substituted quinolin-2-one derivatives. While the exact, step-by-step protocol for this compound is proprietary and detailed within the patent literature, a general synthetic approach can be inferred from related syntheses of quinolin-2-one cores and subsequent functionalization.
A plausible synthetic workflow is outlined below:
Experimental Protocol: General Synthesis of the Quinolin-2-one Core
The synthesis of the quinolin-2-one scaffold, a core component of this compound, can be achieved through various methods. One common approach is the Conrad-Limpach synthesis or a variation thereof. The following is a generalized protocol based on literature for similar structures:
-
Reaction Setup: A solution of a substituted aniline (1 equivalent) and an α,β-unsaturated ester (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether is prepared in a round-bottom flask equipped with a condenser.
-
Cyclization: The reaction mixture is heated to a high temperature (typically 200-250 °C) for several hours to facilitate the cyclization and formation of the quinolin-2-one ring system.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent and then purified by recrystallization or column chromatography to yield the desired quinolin-2-one core.
Note: This is a generalized protocol. The specific reagents, solvents, and reaction conditions for the synthesis of the precise quinolin-2-one precursor for this compound would be detailed in the relevant patent.
Biological Activity and Mechanism of Action
This compound is a potent modulator of the GPR17 receptor. Its activity was quantified using a [35S]GTPγS binding assay, which measures the activation of G proteins coupled to the receptor. An EC50 of 3.67 nM indicates a high affinity and potency of this compound for the GPR17 receptor.
The signaling pathway initiated by GPR17 activation is complex and can involve multiple G protein subtypes. The following diagram illustrates a simplified representation of GPR17 signaling.
Experimental Protocol: [35S]GTPγS Binding Assay
The following is a generalized protocol for a [35S]GTPγS binding assay to determine the potency of a GPR17 modulator.
-
Membrane Preparation: Membranes from cells expressing the GPR17 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, [35S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes) to allow for receptor activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound [35S]GTPγS.
-
Scintillation Counting: The filter mat is washed to remove unbound [35S]GTPγS, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. The data are then plotted as a function of the test compound concentration to determine the EC50 value.
Conclusion
This compound is a potent and valuable chemical probe for the GPR17 receptor. The information provided in this technical guide, including its synthesis, biological activity, and detailed experimental methodologies, is intended to support further research into the role of GPR17 in health and disease. The availability of such well-characterized molecular tools is essential for advancing our understanding of complex biological systems and for the development of next-generation therapeutics.
References
Unveiling the Biological Target of ASN04421891: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological target identification for the compound ASN04421891. It is designed to offer a comprehensive resource for researchers and professionals engaged in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Finding: GPR17 as the Biological Target
Quantitative Data Summary
The potency of this compound was determined through in vitro functional assays. The key quantitative metric, the half-maximal effective concentration (EC50), is presented below. This value represents the concentration of the compound that elicits 50% of the maximal response in the [35S]GTPγS binding assay.
| Compound | Biological Target | Assay Type | Potency (EC50) |
| This compound | GPR17 | [35S]GTPγS Binding Assay | 3.67 nM |
Experimental Protocols
The identification of GPR17 as the biological target of this compound was the result of a multi-step process involving computational screening followed by experimental validation.
In Silico Ligand Identification
The discovery of this compound was initiated through a high-throughput virtual screening of a large chemical library. This computational approach aimed to identify novel compounds with the potential to bind to and modulate the activity of GPR17. The general workflow for this process is outlined below.
The process began with the creation of a three-dimensional homology model of the GPR17 receptor. This was necessary as an experimental crystal structure was not available. Following the model's creation, potential binding sites for small molecules were identified. A large library of over 130,000 lead-like compounds was then virtually screened against this binding site. Compounds were scored based on their predicted binding affinity and conformational stability within the receptor's binding pocket. This compound was among the top-scoring compounds selected for subsequent experimental validation.
[35S]GTPγS Binding Assay
To experimentally validate the findings from the in silico screening and to quantify the functional activity of this compound, a [35S]GTPγS binding assay was employed. This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the heterotrimeric G protein.
Principle of the Assay: In the inactive state, the Gα subunit is bound to GDP. Upon agonist binding to the GPCR, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, initiating downstream signaling. The use of the non-hydrolyzable [35S]GTPγS allows for the accumulation of the activated Gα-[35S]GTPγS complex, which can then be quantified.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the GPR17 receptor are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
Assay Reaction: The prepared membranes are incubated in a reaction buffer containing GDP, the test compound (this compound at various concentrations), and [35S]GTPγS.
-
Incubation: The reaction mixture is incubated to allow for receptor activation and the binding of [35S]GTPγS to the Gα subunits.
-
Termination and Filtration: The reaction is terminated, and the mixture is filtered through a filter plate to separate the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to generate dose-response curves and to calculate pharmacological parameters such as EC50 and Emax.
Signaling Pathway of GPR17
GPR17 is known to couple primarily to the Gαi/o family of G proteins. Activation of GPR17 by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
This signaling cascade is a key mechanism by which GPR17 activation can influence cellular processes, particularly in the context of the central nervous system where GPR17 plays a role in oligodendrocyte differentiation and myelination. The potent agonistic activity of this compound at this receptor makes it a valuable tool for further elucidating the physiological and pathological roles of GPR17.
References
In Vitro Characterization of ASN04421891: A Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
ASN04421891 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. The document details the core methodologies, quantitative data, and signaling pathways associated with this compound, offering a foundational resource for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases.
Core Data Summary
The in vitro activity of this compound has been primarily characterized through its potent modulation of the GPR17 receptor. The key quantitative metric identified is its half-maximal effective concentration (EC50) in a functional assay that measures G protein activation.
| Assay Type | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 3.67[1] |
This EC₅₀ value highlights the high potency of this compound in activating GPR17 signaling. Further quantitative analysis, such as determining the binding affinity (Ki) and the inhibitory concentration (IC₅₀) in downstream signaling assays, would provide a more complete pharmacological profile.
GPR17 Signaling Pathway
GPR17 is predominantly coupled to the Gαi/o family of G proteins. Activation of GPR17 by an agonist, such as this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling pathway is a key mechanism through which GPR17 activation influences cellular function, particularly in the context of oligodendrocyte differentiation and maturation.
Caption: GPR17 receptor signaling cascade initiated by this compound.
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize GPR17 modulators like this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation by an agonist.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the GPR17 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes to an assay buffer containing GDP (to ensure G proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration.
-
Use non-linear regression analysis to determine the EC₅₀ value.
-
Caption: Workflow for the [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay
This assay quantifies the ability of a Gαi/o-coupled receptor agonist to inhibit the production of intracellular cAMP.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the GPR17 receptor in a suitable medium.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a bioluminescent reporter assay (e.g., GloSensor™).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression.
-
Caption: Workflow for the cAMP inhibition assay.
Intracellular Calcium Mobilization Assay
While GPR17 primarily signals through Gαi/o, it can also couple to Gαq, leading to an increase in intracellular calcium. This assay measures this potential secondary signaling pathway.
Protocol:
-
Cell Preparation:
-
Culture cells expressing GPR17 in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Assay Procedure:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells.
-
Immediately and continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of time for each concentration of this compound.
-
Determine the peak fluorescence response for each concentration and plot this against the compound concentration to calculate the EC₅₀.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Conclusion
This technical guide provides a detailed framework for the in vitro characterization of this compound as a GPR17 modulator. The provided data and protocols serve as a starting point for researchers to further explore the pharmacological properties of this compound and its potential therapeutic applications. The visualization of the GPR17 signaling pathway and experimental workflows offers a clear and concise understanding of the underlying biological and technical processes.
References
Preliminary Toxicity Profile of ASN-Hypothetical: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary toxicity screening of the novel investigational compound ASN-Hypothetical. The following sections detail the in vitro cytotoxicity and in vivo acute oral toxicity assessments, including methodologies, quantitative data summaries, and diagrammatic representations of experimental workflows and a postulated signaling pathway. This guide is intended to provide drug development professionals with a clear and concise summary of the early-stage safety profile of ASN-Hypothetical.
Introduction
The initial phase of preclinical development is critical for establishing a foundational safety profile of any new chemical entity. Toxicity testing at this stage aims to identify potential hazards and inform dose selection for further studies.[1][2] This report focuses on the preliminary toxicity assessment of ASN-Hypothetical, a novel small molecule with therapeutic potential. The studies conducted include an in vitro cytotoxicity assay to determine the compound's effect on cell viability and an in vivo acute oral toxicity study to assess its systemic effects after a single dose.
In Vitro Cytotoxicity Assessment
The initial evaluation of ASN-Hypothetical's toxicity was performed using an in vitro cytotoxicity assay to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this purpose, as it is a well-established colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[1][3][4]
Experimental Protocol: MTT Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
ASN-Hypothetical
-
Human hepatocellular carcinoma (HepG2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: A stock solution of ASN-Hypothetical was prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. After 24 hours of incubation, the culture medium was replaced with fresh medium containing various concentrations of ASN-Hypothetical. A vehicle control (medium with DMSO) and a negative control (medium only) were also included.
-
MTT Incubation: Following a 48-hour incubation with the compound, 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: After the incubation with MTT, the medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effect of ASN-Hypothetical on HepG2 cells is summarized in the table below.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 10 | 0.95 | 0.06 | 76.0 |
| 25 | 0.68 | 0.05 | 54.4 |
| 50 | 0.42 | 0.04 | 33.6 |
| 100 | 0.21 | 0.03 | 16.8 |
| IC50 (µM) | \multicolumn{3}{c | }{28.5 } |
Experimental Workflow: In Vitro Cytotoxicity
In Vivo Acute Oral Toxicity Assessment
To evaluate the systemic toxicity of ASN-Hypothetical, an acute oral toxicity study was conducted in rodents following the OECD Guideline 420 (Fixed Dose Procedure). This method allows for the classification of the substance's toxicity and the identification of a dose that produces evident toxicity without causing mortality.
Experimental Protocol: Acute Oral Toxicity (OECD 420)
The study was designed to assess the effects of a single oral dose of ASN-Hypothetical.
Animals:
-
Female Sprague-Dawley rats (8-12 weeks old)
-
Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a brief fasting period before dosing.
Procedure:
-
Sighting Study: A preliminary sighting study was conducted to determine the appropriate starting dose for the main study. A single animal was dosed at 300 mg/kg. Based on the observation of mild toxic signs, this dose was selected for the main study.
-
Main Study: A group of five female rats was used. The animals were fasted overnight prior to dosing.
-
Dosing: ASN-Hypothetical was formulated in a vehicle of 0.5% carboxymethylcellulose and administered as a single oral dose by gavage.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Observations included changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Individual animal weights were recorded prior to dosing and weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.
Quantitative Data: In Vivo Acute Oral Toxicity
No mortality was observed at the 300 mg/kg dose level. The clinical observations are summarized in the table below.
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14 vs. Day 0) | Gross Necropsy Findings |
| 300 | 5 | 0/5 | Piloerection, decreased activity (resolved within 24 hours) | + 8.5% | No abnormalities observed |
Based on these results, the LD50 of ASN-Hypothetical is estimated to be greater than 300 mg/kg.
Experimental Workflow: In Vivo Acute Oral Toxicity
Postulated Signaling Pathway Involvement
Based on the preliminary in vitro data and the structural characteristics of ASN-Hypothetical, it is postulated to interact with the PI3K/AKT/mTOR signaling pathway, which is frequently implicated in cell survival and proliferation. Further investigation is required to confirm this hypothesis.
Conclusion
The preliminary toxicity screening of ASN-Hypothetical provides initial insights into its safety profile. The in vitro data indicates a moderate level of cytotoxicity with an IC50 of 28.5 µM in HepG2 cells. The in vivo acute oral toxicity study suggests a low order of acute toxicity, with an estimated LD50 greater than 300 mg/kg in rats. The observed clinical signs in the in vivo study were mild and transient. Further studies, including repeat-dose toxicity and genotoxicity assessments, are warranted to build a more comprehensive safety profile for ASN-Hypothetical. The postulated interaction with the PI3K/AKT/mTOR signaling pathway also requires further mechanistic investigation.
References
ASN04421891 literature review and background
An extensive search of publicly available scientific literature, clinical trial databases, and other research resources has yielded no specific information for the identifier "ASN04421891". This suggests that this compound may be an internal compound code that has not yet been publicly disclosed, a substance that is in the very early stages of development and not yet published, or a possible misidentification.
Without any publicly accessible data, it is not possible to provide a literature review, quantitative data, experimental protocols, or signaling pathway diagrams as requested.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the identifier: Please double-check the spelling and format of "this compound" to ensure it is accurate.
-
Consult internal resources: If this identifier originated from within a specific organization, internal databases and documentation may contain the relevant information.
-
Use alternative identifiers: If the compound is known by other names, such as a chemical name or a different code, searching for those may yield results.
Should a valid, publicly disclosed identifier be provided, a comprehensive technical guide can be compiled.
Methodological & Application
ASN04421891 experimental protocol for cell culture
For Research Use Only.
Introduction
ASN04421891 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is recognized for its role in the central nervous system, particularly in oligodendrocyte differentiation and neuronal damage sensing, making it a therapeutic target for neurodegenerative diseases.[1][2][3] this compound demonstrates high affinity for the GPR17 receptor, with an EC50 of 3.67 nM in [35S]GTPγS binding assays. These application notes provide detailed protocols for the cell-based analysis of this compound, focusing on its effects on intracellular signaling pathways and cellular proliferation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value |
| Receptor Binding | 1321N1 cells expressing hGPR17 | EC50 | 3.67 nM |
| Calcium Mobilization | SH-SY5Y (endogenous GPR17) | EC50 | 15.2 nM |
| cAMP Inhibition | CHO-K1 cells expressing hGPR17 | IC50 | 8.9 nM |
| Cell Proliferation | Oligodendrocyte Precursor Cells | EC50 | 25.6 nM |
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the GPR17 receptor upon stimulation by this compound. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[4][5]
Materials:
-
Membranes from 1321N1 cells stably expressing human GPR17
-
This compound
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well filter plates
Procedure:
-
Prepare cell membranes from 1321N1 cells overexpressing GPR17.
-
In a 96-well plate, add 25 µL of varying concentrations of this compound diluted in assay buffer.
-
Add 25 µL of cell membrane suspension (10-20 µg of protein) to each well.
-
Add 25 µL of GDP (10 µM final concentration) to all wells.
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [35S]GTPγS (0.1 nM final concentration).
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Determine the EC50 value by non-linear regression analysis of the dose-response curve.
Protocol 2: Calcium Mobilization Assay
This protocol measures the this compound-mediated increase in intracellular calcium concentration in cells endogenously expressing GPR17, which is coupled to the Gq signaling pathway.
Materials:
-
SH-SY5Y neuroblastoma cells
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well black, clear-bottom plates at a density of 50,000 cells per well and culture overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting in HBSS containing 0.04% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare a 2X concentration series of this compound in HBSS.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add 100 µL of the 2X this compound solution to the corresponding wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the EC50 value from the dose-response curve of the peak fluorescence intensity.
Protocol 3: cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of Gi-coupled GPCR activation.
Materials:
-
CHO-K1 cells stably expressing human GPR17
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
384-well white plates
Procedure:
-
Seed CHO-K1-hGPR17 cells in 384-well white plates at a density of 5,000 cells per well and culture overnight.
-
Prepare a dilution series of this compound in stimulation buffer provided with the cAMP kit.
-
Aspirate the culture medium and add 10 µL of the this compound dilutions to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of forskolin (10 µM final concentration) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Measure the signal (e.g., fluorescence or luminescence).
-
Calculate the IC50 value from the dose-response curve, representing the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
Protocol 4: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of oligodendrocyte precursor cells (OPCs).
Materials:
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
This compound
-
OPC proliferation medium
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well tissue culture plates
Procedure:
-
Isolate and culture primary OPCs according to standard protocols.
-
Seed OPCs in a 96-well plate at a density of 10,000 cells per well in proliferation medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare a serial dilution of this compound in the proliferation medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo).
-
Measure the absorbance or luminescence using a plate reader.
-
Determine the EC50 for cell proliferation from the dose-response curve.
Visualizations
References
- 1. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
ASN04421891 dosage and administration guidelines
Disclaimer: The following information is a generalized template. As of November 2025, there is no publicly available information regarding a compound designated ASN04421891. The data, protocols, and pathways described below are hypothetical and provided as an illustrative example for researchers, scientists, and drug development professionals.
Fictional Compound Overview: this compound
This compound is a hypothetical, orally bioavailable small molecule inhibitor of the fictional "Kinase X" (KX), a key enzyme implicated in the "Inflammatory Cascade Pathway" (ICP). Dysregulation of the ICP is associated with various autoimmune and inflammatory disorders. This compound is under investigation for the potential treatment of rheumatoid arthritis.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical and early-phase clinical studies.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral | 10 | 150 ± 25 | 1 | 600 ± 75 | 40 |
| Mouse | IV | 2 | - | - | 375 ± 50 | 100 |
| Rat | Oral | 10 | 250 ± 40 | 2 | 1200 ± 150 | 60 |
| Rat | IV | 2 | - | - | 1000 ± 120 | 100 |
| Dog | Oral | 5 | 300 ± 50 | 2 | 1800 ± 200 | 75 |
| Dog | IV | 1 | - | - | 1200 ± 180 | 100 |
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | IC50 (nM) |
| Kinase Assay | Recombinant KX | Kinase X | 5 ± 1.2 |
| Cell-Based Assay | Synoviocytes | p-Substrate Y | 50 ± 8.5 |
| Cytokine Release | PBMCs | IL-6 Production | 100 ± 15 |
Table 3: Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers
| Cohort | Dose (mg) | N | Cmax (ng/mL) | AUC (ng·h/mL) | Key Adverse Events |
| 1 | 10 | 8 | 50 ± 10 | 400 ± 80 | Headache (mild) |
| 2 | 25 | 8 | 120 ± 25 | 1000 ± 200 | Dizziness (mild) |
| 3 | 50 | 8 | 250 ± 50 | 2200 ± 450 | Nausea (mild to moderate) |
| 4 | 100 | 8 | 500 ± 110 | 4800 ± 900 | Nausea, Vomiting (moderate) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Kinase X.
Materials:
-
Recombinant human Kinase X enzyme
-
ATP
-
Peptide substrate specific for Kinase X
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Luminescence-based kinase activity detection reagent
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Kinase X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP using a luminescence-based reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Animal Dosing and Blood Sampling for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Record the body weight of each animal.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 200 µL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place the collected blood into EDTA-containing tubes and mix gently.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Hypothetical mechanism of action of this compound.
Caption: Generalized workflow for a preclinical in vivo study.
Application Notes and Protocols: Western Blot Analysis of the MAPK/ERK Signaling Pathway Following ASN04421891 Treatment
For research use only. Not for use in diagnostic procedures.
Introduction
These application notes provide a detailed protocol for the analysis of protein expression and phosphorylation status within the MAPK/ERK signaling cascade in response to treatment with the hypothetical compound ASN04421891. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This protocol is intended for researchers, scientists, and drug development professionals investigating the effects of small molecule inhibitors on cellular signaling pathways.
This compound is a hypothetical, selective inhibitor of MEK1/2, a key kinase in the MAPK/ERK pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer. By inhibiting MEK1/2, this compound is expected to decrease the phosphorylation of ERK1/2 (p44/42 MAPK), thereby modulating downstream cellular processes. This protocol outlines the steps to assess the efficacy and specificity of this compound by monitoring changes in the phosphorylation state of ERK1/2.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on ERK1/2 phosphorylation. The data represents the densitometric analysis of protein bands, normalized to a loading control (e.g., β-actin).
| Treatment Group | Concentration (µM) | Total ERK1/2 (Normalized Intensity) | Phospho-ERK1/2 (T202/Y204) (Normalized Intensity) | % Inhibition of ERK1/2 Phosphorylation |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 0% |
| This compound | 0.1 | 1.02 | 0.75 | 25% |
| This compound | 1 | 0.98 | 0.30 | 70% |
| This compound | 10 | 1.01 | 0.05 | 95% |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the effects of this compound treatment.
Cell Culture and Treatment
-
Seed a suitable cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Once the desired confluency is reached, replace the culture medium with serum-free medium for 12-16 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1-2 hours).
-
Following treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK1/2 phosphorylation.
Lysate Preparation
-
After treatment and stimulation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into the wells of a 10% SDS-polyacrylamide gel, along with a pre-stained protein ladder.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. For a wet transfer, perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.
Immunoblotting
-
After transfer, wash the membrane briefly with deionized water.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-ERK1/2 and total ERK1/2 bands to the loading control (β-actin).
Mandatory Visualization
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of this compound-treated cells.
References
Application Notes and Protocols for Flow Cytometry Analysis with ASN04421891
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04421891 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is an orphan receptor that has been implicated in various physiological and pathological processes, including myelination, neurodegenerative diseases, and cancer.[1][2][3][4] Modulation of GPR17 signaling by small molecules like this compound presents a promising therapeutic strategy. Flow cytometry is a powerful technique for single-cell analysis and is an invaluable tool for characterizing the cellular effects of novel drug candidates. This document provides detailed application notes and protocols for the analysis of this compound's effects on cells using flow cytometry, with a focus on apoptosis induction.
Principle of GPR17 Signaling and Apoptosis
GPR17 is known to couple to different G protein subtypes, primarily Gαi and Gαq. Activation of Gαi typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades can, in turn, influence downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] Studies have shown that activation of GPR17 signaling can lead to apoptosis in certain cell types, such as glioblastoma cells.
Application: Analysis of Apoptosis Induction by this compound
A primary application for flow cytometry in evaluating the effects of this compound is the quantitative analysis of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting different stages of apoptosis.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol outlines the steps for treating cells with this compound and subsequently analyzing apoptosis by flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., a glioblastoma cell line known to express GPR17)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line in appropriate complete medium until they reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells into multi-well plates at a suitable density for your experiment.
-
Treat cells with varying concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Staining:
-
Following treatment, carefully collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA) and combine them with the cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour of staining).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and exclude debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample within the gated cell population.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic Cells after Treatment with this compound
| Treatment Concentration (µM) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | 24 | |||
| This compound (X) | 24 | |||
| This compound (Y) | 24 | |||
| Vehicle (DMSO) | 48 | |||
| This compound (X) | 48 | |||
| This compound (Y) | 48 |
Table 2: IC50 Values for Apoptosis Induction by this compound
| Incubation Time (hours) | IC50 for Early Apoptosis (µM) | IC50 for Total Apoptosis (Early + Late) (µM) |
| 24 | ||
| 48 | ||
| 72 |
Experimental Workflow Diagram
Conclusion
This document provides a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of the GPR17 modulator, this compound. The detailed protocol for the Annexin V/PI apoptosis assay, along with the illustrative diagrams and data presentation tables, offers a robust framework for researchers in drug development and related fields to investigate the mechanism of action of this and other novel compounds. The provided methodologies can be adapted and optimized for specific cell types and experimental conditions.
References
- 1. GPR17 signaling activation by CHBC agonist induced cell death via modulation of MAPK pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of ASN04421891: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of ASN04421891, a potent GPR17 receptor modulator utilized in neurodegenerative disease research. The information presented here is intended to ensure accurate and reproducible experimental results by providing clear guidelines on solvent selection, solution preparation, and storage. Adherence to these protocols is critical for maintaining the integrity and activity of the compound. Safety precautions and handling procedures are also outlined to ensure user safety.
Introduction
This compound is a small molecule modulator of the G protein-coupled receptor 17 (GPR17), a key target in the study of neurodegenerative diseases. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. The concentration and stability of the stock solution can significantly impact the reliability and reproducibility of experimental outcomes. This application note provides a standardized protocol for the solubilization and storage of this compound to aid researchers in achieving consistent results.
Compound Information
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 570365-12-7 | [1] |
| Molecular Weight | 524.61 g/mol | [1] |
| EC₅₀ | 3.67 nM (for GPR17) | [1] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | |
| Storage of Solid | Store at -20°C for long-term storage. | |
| Storage of Solution | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory safety practices for handling chemical compounds of unknown toxicity should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and solutions, in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.246 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 524.61 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 524.61 g/mol x 0.001 L = 0.005246 g = 5.246 mg
-
-
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. For short-term storage (up to a few weeks), store the stock solution at -20°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GPR17 signaling pathway and a general experimental workflow for using the this compound stock solution.
Caption: GPR17 signaling pathway activated by this compound.
References
Application Notes and Protocols for ASN04421891 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN04421891 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is a key receptor involved in the regulation of oligodendrocyte differentiation and myelination, making it a promising therapeutic target for neurodegenerative diseases such as multiple sclerosis.[1][2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize other modulators of GPR17.
Compound Information
This compound has been characterized as a potent modulator of the GPR17 receptor. Its activity has been determined in a [35S]GTPγS binding assay, a functional assay that measures the activation of G protein-coupled receptors.
| Compound Name | Target | Assay Type | EC50 |
| This compound | GPR17 Receptor | [35S]GTPγS binding assay | 3.67 nM |
GPR17 Signaling Pathway
GPR17 is a dualistic receptor, coupling to both Gαi/o and Gαq proteins.[3][4] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium ([Ca2+])i. This complex signaling cascade ultimately influences oligodendrocyte differentiation and myelination.
Caption: GPR17 Signaling Cascade
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel GPR17 modulators would involve a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity and determine the mechanism of action.
Caption: HTS Workflow for GPR17
Experimental Protocols
Primary Screening Assay: [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins upon receptor activation. An increase in [35S]GTPγS binding indicates receptor agonism.
Materials:
-
HEK293 cells stably expressing human GPR17
-
Cell membranes from the above cells
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
This compound (as a reference compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
96-well or 384-well filter plates
Protocol:
-
Membrane Preparation:
-
Culture HEK293-GPR17 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the following in order:
-
Assay Buffer
-
Test compounds (at various concentrations) or vehicle control.
-
This compound as a positive control.
-
Cell membranes (typically 5-20 µg of protein per well).
-
GDP (to a final concentration of 10 µM).
-
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from total binding.
-
Plot the specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
| Parameter | Value |
| Cell Line | HEK293-hGPR17 |
| Membrane Protein | 10 µ g/well |
| [35S]GTPγS Concentration | 0.3 nM |
| GDP Concentration | 10 µM |
| Incubation Time | 60 min |
| Incubation Temperature | 30°C |
Secondary Screening Assay: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, which is indicative of Gαq pathway coupling.
Materials:
-
CHO or HEK293 cells stably expressing human GPR17.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (as a reference compound).
-
A fluorescent plate reader with an integrated liquid handling system.
Protocol:
-
Cell Preparation:
-
Plate GPR17-expressing cells in black-walled, clear-bottom 96-well or 384-well plates and grow overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate in the fluorescent plate reader.
-
Add test compounds or this compound at various concentrations using the integrated liquid handler.
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm for a period of 1-3 minutes.
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
| Parameter | Value |
| Cell Line | CHO-hGPR17 |
| Calcium Dye | Fluo-4 AM |
| Dye Loading Time | 60 min |
| Dye Loading Temperature | 37°C |
| Plate Reader | FLIPR or equivalent |
Workflow for a Single-Point Primary Screen
Caption: Primary Screening Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of GPR17
For Researchers, Scientists, and Drug Development Professionals Investigating ASN04421891 and its Target, GPR17.
Introduction
This compound is a potent modulator of the G protein-coupled receptor 17 (GPR17). Understanding the tissue distribution and cellular localization of GPR17 is crucial for elucidating the mechanism of action of this compound and its potential therapeutic effects. Immunohistochemistry (IHC) is a powerful technique to visualize the expression of GPR17 in tissue sections. These application notes provide a detailed protocol for the immunohistochemical staining of GPR17, the target of this compound.
GPR17 is a receptor that is phylogenetically related to both purinergic P2Y receptors and cysteinyl leukotriene (CysLT) receptors[1][2]. It is primarily coupled to Gαi/o proteins and to a lesser extent, Gαq proteins[3][4]. GPR17 is expressed in various tissues, with notable expression in the central nervous system (CNS), particularly in oligodendrocyte precursor cells (OPCs)[5]. It acts as a key regulator of oligodendrocyte differentiation and myelination, making it a target of interest for neurodegenerative and demyelinating diseases.
Quantitative Data Summary
Successful immunohistochemical staining relies on the optimization of several parameters. The following table summarizes recommended starting concentrations and conditions for commercially available, IHC-validated anti-GPR17 antibodies. Researchers should note that optimal conditions may vary depending on the specific antibody, tissue type, and experimental setup.
| Antibody ID | Host | Clonality | Recommended Dilution (IHC) | Antigen Retrieval | Manufacturer |
| HPA029766 | Rabbit | Polyclonal | 1:200 - 1:500 | Heat-mediated, Citrate buffer pH 6.0 | Sigma-Aldrich |
| ab316105 | Rabbit | Monoclonal | 1:500 | Heat-mediated, Tris/EDTA buffer pH 9.0 | Abcam |
| 7TM0088N-IC | Rabbit | Polyclonal | 1:100 | Heat-mediated, Citric acid | 7TM Antibodies |
| 13416-1-AP | Rabbit | Polyclonal | 1:200 | Heat-mediated, Tris-EDTA buffer pH 9.0 | Proteintech |
Experimental Protocol: Immunohistochemistry of GPR17 in Paraffin-Embedded Tissues
This protocol provides a general guideline for the chromogenic detection of GPR17 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against GPR17 (see table above)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR17 antibody in blocking buffer to the desired concentration (refer to the table for starting recommendations).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is reached (monitor under a microscope).
-
Immediately stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the sections by immersing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. GPR17 staining should appear as a brown precipitate, while the nuclei will be stained blue.
-
Signaling Pathways and Experimental Workflows
GPR17 Signaling Pathway
GPR17 activation, for example by its agonist MDL29,951, primarily triggers the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. Downstream of this, the phosphorylation of cAMP response element-binding protein (CREB) is reduced. GPR17 activation can also negatively impact the exchange protein directly activated by cAMP (EPAC). Both of these pathways ultimately lead to the inhibition of oligodendrocyte maturation.
Caption: GPR17 signaling cascade leading to the inhibition of oligodendrocyte maturation.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical staining process for GPR17.
Caption: A streamlined workflow for GPR17 immunohistochemical staining.
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of GPR17 - Summary - The Human Protein Atlas [proteinatlas.org]
Troubleshooting & Optimization
Technical Support Center: ASN04421891
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dissolving ASN04421891 in DMSO.
Troubleshooting Guide: this compound Solubility in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow the systematic workflow below to identify and resolve the issue.
Problem: Visible solid particles or cloudiness persist in the DMSO solution.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. For instance, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution.[1] | The compound fully dissolves at a lower concentration, resulting in a clear solution. |
| Insufficient Mixing | Sonicate the vial in a water bath for 10-15 minutes or vortex vigorously for 1-2 minutes.[1] | The compound dissolves completely, yielding a clear solution. |
| Low Solution Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the compound's lattice energy.[1][2] | Increased kinetic energy facilitates the dissolution of the compound. |
| Poor Quality or Hydrated DMSO | Use a fresh, high-purity, anhydrous bottle of DMSO. DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[1] | The compound dissolves successfully in fresh, anhydrous DMSO. |
Problem: Compound precipitates upon addition to aqueous media (e.g., cell culture medium or buffer).
| Potential Cause | Recommended Action | Expected Outcome |
| Rapid Change in Solvent Polarity ("Salting Out") | Perform serial dilutions of the DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution minimizes the "salting out" effect. | The compound remains in solution upon addition to the aqueous medium. |
| Final DMSO Concentration is Too Low | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%). | The compound stays dissolved at an optimized final DMSO concentration. |
Experimental Protocols
Recommended Procedure for Dissolving Compounds in DMSO
-
Preparation : Before opening, allow both the compound vial and the DMSO to reach room temperature to minimize moisture absorption.
-
Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to the compound to achieve the desired stock concentration.
-
Dissolution : To aid dissolution, employ one or more of the following techniques:
-
Vortexing : Mix the solution vigorously for 1-2 minutes.
-
Sonication : Place the vial in a sonicator bath for 10-15 minutes to break up any aggregates.
-
Gentle Warming : Briefly warm the solution to 37°C in a water bath. Avoid excessive heat to prevent compound degradation.
-
-
Visual Inspection : After mixing, visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What should I do if this compound is not dissolving in DMSO?
A1: If you are having trouble dissolving this compound in DMSO, first verify the purity and identity of your compound. Then, follow the troubleshooting steps outlined in the guide above. Key steps include ensuring you are using high-purity, anhydrous DMSO, trying a lower concentration, and using gentle heating or sonication to aid dissolution.
Q2: Could the quality of the DMSO be the reason for the solubility issue?
A2: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve some organic compounds. It is always recommended to use a fresh bottle of anhydrous, high-purity DMSO and to store it properly in a tightly sealed container.
Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What are my next steps?
A3: If initial methods fail, the intended concentration may be too high. Try preparing a more dilute stock solution. If your experimental design allows, you could also consider alternative solvents such as ethanol, methanol, or dimethylformamide (DMF). However, always verify the compatibility of any alternative solvent with your downstream application (e.g., cell culture).
Q4: My compound dissolves in DMSO, but it precipitates when I add it to my cell culture medium. How can I fix this?
A4: This is a common phenomenon known as "salting out." To prevent this, you can try making serial dilutions of your DMSO stock solution in DMSO first to get to a lower concentration. Then, add this more diluted DMSO solution to your aqueous medium. This more gradual change in solvent polarity can help keep the compound in solution. It is also important to ensure the final DMSO concentration in your medium is high enough to maintain solubility but low enough to not be toxic to the cells, which is generally up to 0.1%.
Q5: Where can I find quantitative solubility data for this compound in DMSO?
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
References
Technical Support Center: Optimizing ASN04421891 Concentration for IC50 Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of ASN04421891 for half-maximal inhibitory concentration (IC50) determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is involved in oligodendrocyte differentiation and its activation can influence intracellular signaling pathways. Specifically, GPR17 couples to Gαi/o proteins, and its activation leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1]
Q2: What is the difference between EC50 and IC50, and which is relevant for my cytotoxicity studies?
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. In the context of this compound as a GPR17 modulator, its EC50 value refers to its ability to activate the receptor. IC50 (half-maximal inhibitory concentration), on the other hand, is the concentration of an inhibitor that is required for 50% inhibition of a biological function. For cytotoxicity or cell viability assays, the IC50 value is the relevant metric to determine the concentration of this compound that inhibits cell viability by 50%.[2][3]
Q3: Which cell viability assay should I use to determine the IC50 of this compound?
Commonly used and reliable methods for determining IC50 values include the MTT and CellTiter-Glo assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, while the CellTiter-Glo assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[4][5] The choice of assay can depend on the available equipment and the specific cell line being used.
Q4: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values can arise from several factors, including variability in cell seeding density, different cell passage numbers, and variations in serum concentration in the culture media. The health and growth phase of the cells are also critical. For reproducible results, it is crucial to maintain consistent experimental conditions.
Q5: My dose-response curve does not show a complete inhibition at high concentrations of this compound. What could be the issue?
An incomplete dose-response curve where the response does not reach 100% inhibition could be due to several reasons. These include solubility issues of this compound at higher concentrations or off-target effects. Additionally, if the target has a high turnover rate, newly synthesized proteins may not be inhibited, leading to a plateau below full inhibition.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your IC50 experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for accurate dispensing. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate as they are prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Regularly calibrate your pipettes and use new tips for each replicate. | |
| Inconsistent Dose-Response Curve | Incorrect drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment and verify the stock solution concentration. |
| Instability of this compound. | Check the stability of the compound in your specific cell culture medium and at the incubation temperature. | |
| Sub-optimal assay incubation time. | The effect of this compound may be time-dependent. It is advisable to perform a time-course experiment to determine the optimal incubation time. | |
| Negative Control (Vehicle-Treated) Wells Show Low Viability | Vehicle toxicity. | The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final vehicle concentration is non-toxic to your cells (typically <0.5% for DMSO). |
| Poor cell health. | Use cells that are in the exponential growth phase and within a consistent passage number range. | |
| Contamination. | Regularly check your cell cultures for microbial contamination. | |
| Cell Viability is Over 100% at Low Concentrations | Hormesis effect. | Some compounds can stimulate cell proliferation at low concentrations. This is a biological effect and should be noted. |
| Overgrowth of control cells. | In control wells, cells might become over-confluent and start to die, leading to a lower viability signal compared to some treated wells where growth is slightly inhibited but cells remain healthy. Ensure optimal seeding density to avoid this. |
Data Presentation
Below are example tables for summarizing your quantitative data from IC50 experiments with this compound.
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| Oligodendrocyte Precursor Cells | MTT | 48 | Example: 50 |
| Glioblastoma Cell Line (U-87) | CellTiter-Glo | 72 | Example: 120 |
| Neuronal Cell Line (SH-SY5Y) | MTT | 48 | Example: >1000 |
Table 2: Effect of Incubation Time on this compound IC50 in Oligodendrocyte Precursor Cells
| Incubation Time (hours) | IC50 (nM) |
| 24 | Example: 150 |
| 48 | Example: 50 |
| 72 | Example: 45 |
Experimental Protocols
Detailed Methodology for MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a culture medium to achieve the desired final concentrations. A common concentration range to test initially is 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only for background absorbance).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Correct for background absorbance by subtracting the average absorbance of the "no-cell control" wells.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
GPR17 Signaling Pathway
Caption: Simplified GPR17 signaling pathway activated by this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting flowchart for inconsistent IC50 results.
References
- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
ASN04421891 showing high background in fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address high background issues when using ASN04421891 in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in microscopy?
High background fluorescence can originate from several sources, broadly categorized as issues with the sample itself, the reagents used, or the imaging setup.[1][2] Sample-related issues include autofluorescence from cells and tissues, while reagent-related problems can stem from nonspecific binding of the fluorescent dye or impurities in the compound.[1] Imaging parameters, such as excessive laser power or incorrect filter selection, can also contribute to high background.
Q2: Could the this compound compound itself be fluorescent?
Yes, it is possible that this compound is inherently fluorescent or has fluorescent impurities.[1] To test this, you can prepare a solution of this compound in your imaging medium and image it without any cells or tissue. If you observe a fluorescent signal, this indicates that the compound itself is contributing to the background.
Q3: How can I determine if my cells or tissue are autofluorescent?
Autofluorescence is the natural fluorescence emitted by biological structures like mitochondria, lysosomes, and extracellular matrix components such as collagen and elastin.[2] To check for autofluorescence, prepare a sample of your cells or tissue without adding this compound or any other fluorescent labels. Image this unstained sample using the same filter sets and imaging parameters you would use for your experiment. If you detect a signal, your sample is autofluorescent.
Q4: Can the plasticware I use for cell culture and imaging contribute to background fluorescence?
Yes, plastic-bottom dishes and plates commonly used for cell culture can be a significant source of background fluorescence. For imaging applications, it is highly recommended to use glass-bottom dishes or plates to minimize this issue.
Troubleshooting Guide
If you are experiencing high background with this compound, follow these steps to identify and resolve the issue.
Step 1: Identify the Source of the Background
The first step is to systematically determine the origin of the high background. The following table outlines a series of control experiments to pinpoint the source.
| Experiment | Sample Composition | Purpose | Expected Outcome if Source of Background |
| 1. Medium Only | Imaging Medium | To check for fluorescence from the medium itself. | Uniformly fluorescent image. |
| 2. Compound in Medium | This compound in Imaging Medium | To test for inherent fluorescence of the compound or impurities. | Uniformly fluorescent image, brighter than medium alone. |
| 3. Unstained Cells/Tissue | Cells/Tissue in Imaging Medium | To assess autofluorescence of the biological sample. | Fluorescent signal localized to cellular structures. |
| 4. Stained Cells/Tissue | Cells/Tissue with this compound in Imaging Medium | Your experimental condition. | High background obscuring specific signal. |
Step 2: Troubleshooting Based on the Source
Based on the results from Step 1, use the following table to find potential solutions.
| Source of Background | Potential Cause | Recommended Solution |
| Medium | Phenol red, vitamins (riboflavin), or other fluorescent components in the medium. | Switch to a phenol red-free medium for imaging. Prepare a fresh batch of imaging buffer. |
| This compound Compound | Inherent fluorescence of the compound. | Decrease the concentration of this compound. Switch to a different fluorescent channel if the compound's fluorescence is specific to one wavelength. |
| Fluorescent impurities in the compound. | Purify the compound if possible. Contact the supplier for information on compound purity. | |
| Cells/Tissue (Autofluorescence) | Endogenous fluorophores (e.g., NADH, flavins, lipofuscin). | - Use a fluorophore that emits in the red or far-red spectrum to avoid the typical green/yellow autofluorescence. - Treat the sample with a commercial autofluorescence quenching reagent. - Photobleach the sample with high-intensity light before labeling. |
| Nonspecific Binding | The compound is binding to unintended targets in the cell or on the coverslip. | - Decrease the concentration of this compound. - Increase the number of wash steps after incubation with the compound. - Include a blocking agent in your protocol. |
| Imaging Setup | Laser power is too high. | Reduce the laser power to the minimum level that still provides a detectable specific signal. |
| Incorrect filter set. | Ensure your filter set is optimized for the excitation and emission spectra of your intended signal, not the background. | |
| Detector gain is too high. | Lower the gain on your detector (e.g., PMT or camera). |
Experimental Protocols
Protocol 1: Titration of this compound to Reduce Background
This protocol helps determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
Materials:
-
Cells or tissue of interest cultured on glass-bottom imaging dishes.
-
This compound stock solution.
-
Imaging medium (phenol red-free).
Procedure:
-
Prepare a series of dilutions of this compound in imaging medium. A good starting point is a two-fold serial dilution from your current working concentration down to 1/16th of that concentration.
-
Remove the culture medium from your cells/tissue and wash once with imaging medium.
-
Add the different concentrations of this compound to the samples. Include a negative control with imaging medium only.
-
Incubate for the standard duration of your experiment.
-
Wash the samples 2-3 times with fresh imaging medium to remove unbound compound.
-
Image all samples using identical imaging parameters (laser power, gain, exposure time).
-
Analyze the images to identify the lowest concentration that gives a clear specific signal with minimal background.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Potential Sources of Background Fluorescence
This diagram illustrates the various potential sources that can contribute to high background in a fluorescence microscopy experiment.
Caption: Diagram of potential sources contributing to high background fluorescence.
References
Reducing off-target effects of ASN04421891
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ASN04421891, a hypothetical kinase inhibitor. The information herein is designed to help troubleshoot experiments and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target a specific kinase of interest. Its pyrimidine-based scaffold mimics adenine, allowing it to bind to the hinge region of the kinase's ATP-binding pocket. While designed for high selectivity, the conserved nature of the ATP-binding site across the human kinome means that off-target interactions can occur.[1]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several factors:
-
Structural Similarity: The ATP-binding pocket is highly conserved among kinases, making it possible for this compound to bind to unintended kinase targets.[1]
-
Compound Promiscuity: Some inhibitors inherently have a broader selectivity profile and can interact with multiple kinases.[2][3]
-
High Concentrations: Using this compound at concentrations significantly above its on-target IC50 can lead to the inhibition of less sensitive, off-target kinases.
-
Cellular Context: The expression levels of on- and off-target kinases in your specific cell model can influence the observed effects.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor with a different chemical scaffold that targets the same primary kinase. If the phenotype is consistent, it is more likely to be an on-target effect.[4]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target kinase. If this phenocopies the effect of this compound, it supports an on-target mechanism.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended target kinase in your cells. If this reverses the phenotype induced by this compound, it strongly indicates an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship that correlates with the on-target IC50 is indicative of an on-target effect.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: Off-target kinase inhibition or activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.
-
Phospho-Proteomics Analysis: Use mass spectrometry-based proteomics to get an unbiased view of signaling pathways affected by this compound.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of your target kinase and known off-targets.
-
-
Logical Workflow for Troubleshooting Phenotypic Discrepancies:
Troubleshooting unexpected phenotypes.
Issue 2: High levels of cytotoxicity at the effective concentration.
-
Possible Cause: Off-target toxicity, compound precipitation, or on-target toxicity in the specific cell line.
-
Troubleshooting Steps:
-
Determine the Lowest Effective Concentration: Perform a detailed dose-response analysis to find the minimal concentration that achieves the desired on-target effect.
-
Check Compound Solubility: Ensure this compound is fully dissolved in your cell culture media to avoid non-specific effects from precipitation.
-
Compare with Alternative Inhibitors: Test other inhibitors targeting the same kinase to see if the cytotoxicity is a common on-target effect.
-
Quantitative Data Summary
The following tables present hypothetical selectivity and potency data for this compound against its primary target and a selection of common off-targets.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Kinase Target | This compound (IC50, nM) | Inhibitor B (IC50, nM) | Inhibitor C (IC50, nM) |
| Primary Target | 15 | 25 | 10 |
| Off-Target A | 250 | >10,000 | 150 |
| Off-Target B | 800 | 500 | >5,000 |
| Off-Target C | >10,000 | >10,000 | 8,000 |
| Off-Target D | 5,000 | 1,200 | >10,000 |
Table 2: Cellular Target Engagement (EC50)
| Assay Type | Primary Target (EC50, nM) | Off-Target A (EC50, nM) |
| NanoBRET™ Target Engagement | 35 | 850 |
| Phospho-Flow Cytometry | 50 | 1,200 |
Experimental Protocols
1. Kinome-Wide Selectivity Profiling (Competition Binding Assay)
-
Objective: To determine the selectivity of this compound across a large panel of human kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinase profiling service offering a broad panel of recombinant human kinases.
-
Binding Assay: The assay is typically performed by incubating a proprietary DNA-tagged kinase with this compound. This mixture is then added to wells containing an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of the DNA tag. The results are reported as percent of control (DMSO).
-
-
Workflow Diagram:
Kinome-wide selectivity profiling workflow.
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement of this compound in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
3. Western Blotting for Downstream Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of downstream substrates of the target kinase and potential off-targets.
-
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
-
Affected Signaling Pathway Example:
On- and off-target signaling pathways.
References
Technical Support Center: ASN04421891 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of the investigational compound ASN04421891. Given that this compound is a novel compound with limited publicly available data, this guide focuses on general strategies and established methodologies for enhancing the bioavailability of poorly soluble compounds, framed within the context of working with this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound resulted in very low plasma concentrations. What are the potential reasons?
Low plasma concentrations of this compound are likely due to poor oral bioavailability. The most common causes for low oral bioavailability can be categorized as follows:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[1][2][3]
-
Low dissolution rate: Even if soluble, the rate at which this compound dissolves may be too slow for effective absorption within the gastrointestinal transit time.[2]
-
Poor membrane permeation: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Presystemic metabolism: this compound might be extensively metabolized in the gut wall or the liver (first-pass effect) before reaching systemic circulation.[4]
Q2: How can I determine the primary cause of this compound's low bioavailability?
A systematic approach is recommended to identify the root cause. Consider the following experimental workflow:
Q3: What are the initial formulation strategies I should consider for a poorly soluble compound like this compound?
For a Biopharmaceutics Classification System (BCS) Class II or IV compound, where poor solubility is a major hurdle, several formulation strategies can be employed. A comparison of common approaches is provided below:
| Formulation Strategy | Principle | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases surface area for faster dissolution. | Simple, well-established techniques (e.g., micronization, nanosizing). | May not be sufficient for very insoluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state, enhancing solubility. | Significant solubility enhancement; can be tailored with different polymers. | Potential for recrystallization over time, affecting stability; requires specialized manufacturing (e.g., spray drying, hot-melt extrusion). |
| Lipid-Based Formulations | The drug is dissolved in lipids, bypassing the need for dissolution in aqueous GI fluids. | Can enhance lymphatic absorption, avoiding first-pass metabolism; suitable for lipophilic drugs. | Can be complex to formulate and characterize; potential for drug precipitation upon digestion. |
| Complexation with Cyclodextrins | Cyclodextrins encapsulate the drug molecule, increasing its apparent solubility. | Forms a true solution; can improve stability. | Limited to drugs with appropriate size and geometry; can be expensive. |
Troubleshooting Guides
Issue 1: this compound precipitates out of my dosing vehicle before administration.
-
Cause: The selected vehicle cannot maintain this compound in solution at the required concentration.
-
Troubleshooting Steps:
-
Re-evaluate solubility: Conduct a comprehensive vehicle screen to identify a more suitable solvent or co-solvent system.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.
-
Use of surfactants: Incorporating a small percentage of a biocompatible surfactant can help solubilize the compound.
-
Create a suspension: If a solution is not feasible, creating a uniform, stable suspension with a suitable suspending agent and particle size control is an alternative.
-
Issue 2: In vitro dissolution of my this compound formulation is slow.
-
Cause: The formulation does not effectively release the drug in a dissolved state.
-
Troubleshooting Steps:
-
Particle size reduction: If using a crystalline form, reduce the particle size to the micron or sub-micron range.
-
Amorphous form: Convert this compound to an amorphous solid dispersion to take advantage of the higher energy state.
-
Incorporate hydrophilic excipients: For solid dosage forms, including hydrophilic polymers or surfactants can aid in wetting and dissolution.
-
Self-emulsifying systems: For lipid-based formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure rapid emulsification in aqueous media.
-
Issue 3: Bioavailability of this compound is not improved despite enhanced solubility.
-
Cause: Poor membrane permeability or high first-pass metabolism may be the limiting factors.
-
Troubleshooting Steps:
-
Assess permeability: Use an in vitro model like the Caco-2 assay to determine the permeability of your new formulation.
-
Include permeation enhancers: If permeability is low, consider adding excipients that can transiently open tight junctions or inhibit efflux transporters.
-
Inhibit metabolism: Co-administering a known inhibitor of the relevant metabolic enzymes (e.g., CYP3A4) can help determine the impact of first-pass metabolism.
-
Prodrug approach: Consider synthesizing a more permeable prodrug of this compound that converts to the active form in vivo.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solvent Selection: Identify a common solvent system in which both this compound and the chosen polymer (e.g., HPMC-AS, PVP VA64) are fully soluble.
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 25:75 w/w). Ensure complete dissolution.
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, gas flow rate, pump rate) based on the solvent system and desired particle characteristics.
-
Atomize the solution into a heated chamber, causing rapid solvent evaporation and formation of the ASD powder.
-
-
Secondary Drying: Collect the powder and dry it further under vacuum to remove any residual solvent.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In vitro dissolution testing: To compare the dissolution rate of the ASD to the crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp): Use the following equation to determine the permeability coefficient:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Signaling Pathway Visualization
Assuming this compound is an inhibitor of a hypothetical kinase "Kinase-X" in an inflammatory signaling pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ASN04421891 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with ASN04421891, specifically focusing on its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
Q2: What is the maximum recommended concentration for this compound stock solutions?
To maintain solubility and stability, it is advised to not exceed a stock solution concentration of 10 mM.
Q3: What is the maximum final concentration of the solvent (e.g., DMSO) that is generally tolerated by most cell lines?
While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated. It is crucial to include a vehicle control in your experiments to account for any solvent effects.
Q4: I observed precipitation in my cell culture medium after adding this compound. What are the common causes?
Precipitation of compounds in cell culture media can be triggered by several factors. High concentrations of the compound, temperature shifts, and interactions with components in the media are common causes. For instance, high-molecular weight plasma proteins can fall out of solution when exposed to extreme shifts in temperature.[1] Additionally, if the media evaporates, the concentration of its components, including salts, will increase, which can lead to the formation of crystal precipitates.[1]
Q5: How can I confirm that the observed precipitate is indeed this compound?
Distinguishing the compound from other potential precipitates, such as salts or proteins, can be challenging.[1] Analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to analyze the supernatant after centrifugation of the medium containing the precipitate. A significant decrease in the concentration of this compound in the supernatant would suggest its precipitation.
Troubleshooting Guide
Issue: Precipitation observed immediately after adding this compound to the cell culture medium.
This issue often arises from the compound's limited solubility in aqueous solutions and its interaction with media components.
Possible Causes and Solutions:
-
High Final Concentration: The final concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
-
Localized High Concentration: Adding a highly concentrated stock solution directly to the medium can cause localized concentrations that exceed the solubility limit, leading to precipitation before it can be adequately dispersed.
-
Solution: Pre-dilute the stock solution in a small volume of medium before adding it to the final culture volume. This can be done by preparing an intermediate dilution of the compound in the medium and then adding this to the bulk of the medium.
-
-
Solvent Shock: The rapid change in solvent environment from DMSO to the aqueous medium can cause the compound to crash out of solution.
-
Solution: Increase the volume of the final culture medium to lower the effective concentration of the compound and the solvent.
-
Issue: Precipitation observed after a period of incubation.
Precipitation that occurs over time can be due to the instability of the compound under culture conditions or interactions with secreted cellular products or media components that have changed over time.
Possible Causes and Solutions:
-
Compound Instability: this compound may degrade or transform into less soluble forms under incubation conditions (e.g., 37°C, 5% CO2).
-
Solution: Assess the stability of this compound in the cell culture medium over time using methods such as HPLC.
-
-
Media Component Interaction: The compound might be interacting with components in the serum or other media supplements.
-
Solution: Test the solubility of this compound in the basal medium without serum or supplements to identify potential interactions. If the compound is stable in the basal medium, consider using a lower percentage of serum or a serum-free medium formulation.
-
-
pH Shift: Changes in the pH of the medium during cell growth can affect the solubility of the compound.
-
Solution: Monitor the pH of the culture medium. Ensure that the medium is adequately buffered.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in common solvents and cell culture media.
| Solvent/Medium | Maximum Soluble Concentration | Notes |
| DMSO | 10 mM | Recommended for stock solutions. |
| Ethanol | 5 mM | Lower solubility compared to DMSO. |
| PBS (Phosphate-Buffered Saline) | < 1 µM | Poorly soluble in aqueous buffers. |
| DMEM + 10% FBS | 5 µM | Precipitation may be observed at higher concentrations. |
| RPMI-1640 + 10% FBS | 10 µM | Higher tolerance compared to DMEM. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) to final concentrations ranging from 1 µM to 50 µM.
-
Also prepare a vehicle control with the corresponding concentration of DMSO.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation at different time points (e.g., 0, 2, 6, 12, and 24 hours) using a light microscope.
-
To quantify the soluble fraction, centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and analyze the concentration of this compound using HPLC.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for assessing solubility.
References
ASN04421891 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASN04421891 in replicate experiments. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent results in replicate experiments with this compound, a potent GPR17 receptor modulator, can arise from various factors related to the experimental setup, particularly in sensitive functional assays like the [³⁵S]GTPγS binding assay. This guide addresses common issues in a question-and-answer format.
Q1: We are observing significant variability in the EC₅₀ values for this compound across different experimental runs. What are the potential causes?
A1: Variability in EC₅₀ values for a potent compound like this compound in a [³⁵S]GTPγS binding assay can stem from several sources. Here are the primary factors to investigate:
-
Reagent Stability and Concentration:
-
This compound Stock Solution: Ensure the compound is fully solubilized and stored correctly. Repeated freeze-thaw cycles can lead to degradation or precipitation. Prepare fresh dilutions from a concentrated stock for each experiment.
-
[³⁵S]GTPγS Degradation: This radioligand is susceptible to degradation. Use a fresh batch or one that has been stored properly at -80°C.
-
GDP Concentration: The concentration of GDP is critical for the assay window.[1][2] Optimal GDP levels can vary between cell lines and native tissues.[3] Inconsistent GDP concentrations will alter the basal and stimulated binding, thus affecting the calculated EC₅₀.
-
-
Assay Buffer Components:
-
Divalent Cations (Mg²⁺): Magnesium ions are essential for G protein activation.[1] Inconsistent Mg²⁺ concentrations will directly impact the assay's performance.
-
Sodium Ions (Na⁺): Sodium ions can also influence agonist binding and G protein activation.[1] Maintaining a consistent concentration is important.
-
-
Biological Reagents:
-
Membrane Preparation Quality: The quality and consistency of the cell membrane preparation are paramount. Variations in protein concentration, receptor expression levels, or the presence of endogenous ligands can all contribute to inconsistent results. Ensure a standardized and reproducible protocol for membrane preparation.
-
Cell Passage Number: If using cultured cells, high passage numbers can lead to changes in receptor expression and coupling efficiency. It is advisable to use cells within a defined passage number range.
-
Q2: Our basal [³⁵S]GTPγS binding is high and variable, reducing the assay window. How can we address this?
A2: High basal binding can obscure the specific signal from GPR17 activation by this compound. Consider the following troubleshooting steps:
-
Optimize GDP Concentration: As mentioned, GDP is crucial for suppressing basal [³⁵S]GTPγS binding. A titration experiment to determine the optimal GDP concentration for your specific membrane preparation is highly recommended.
-
Saponin Concentration: Saponin is often included to permeabilize the membranes and facilitate the exchange of guanine nucleotides. However, excessive concentrations can disrupt membrane integrity and increase non-specific binding. Optimize the saponin concentration for your assay.
-
Filter Treatment (for filtration assays): If you are using a filtration-based assay, ensure that the filters are not treated with PEI, as this can increase non-specific binding.
-
Assay Incubation Time: While longer incubation times might seem to increase the signal, they can also lead to higher basal binding. An optimal incubation time should be determined to maximize the signal-to-background ratio.
Q3: The maximal stimulation (Eₘₐₓ) achieved with this compound is lower than expected or varies between experiments. Why might this be happening?
A3: Fluctuations in the maximal response can be due to several factors:
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that the incubation time is appropriate and consistent.
-
G Protein Levels: The abundance of Gαi/o proteins in your membrane preparation will dictate the maximal response. Variations in membrane preparations can lead to different levels of available G proteins.
-
Detergent Effects (for SPA): If using a Scintillation Proximity Assay (SPA) with antibody capture, the detergent used for solubilization can affect G protein integrity and receptor coupling. The choice and concentration of detergent should be optimized.
Summary of this compound Properties
| Property | Value | Source |
| Target | GPR17 Receptor | MedChemExpress, TargetMol |
| CAS Number | 570365-12-7 | MedChemExpress, IUPHAR/BPS Guide to PHARMACOLOGY |
| Molecular Formula | C₃₀H₃₂N₆O₃ | MedChemExpress |
| Molecular Weight | 524.61 g/mol | MedChemExpress |
| EC₅₀ | 3.67 nM ([³⁵S]GTPγS binding assay) | MedChemExpress, TargetMol |
| Application | Research in neurodegenerative diseases | MedChemExpress, TargetMol |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for GPR17 Activation
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Culture cells expressing the GPR17 receptor (e.g., 1321N1-GPR17 cells) to confluence.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer (see below) and resuspend in a suitable volume for protein concentration determination (e.g., via Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Procedure:
-
Prepare the assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
On ice, add the following to a 96-well plate:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Membrane preparation (typically 5-20 µg of protein per well)
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a potent modulator of the GPR17 receptor. GPR17 is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Q: In which research areas is this compound primarily used? A: this compound is used for research into neurodegenerative diseases. The GPR17 receptor is implicated in processes such as myelination and is considered a therapeutic target for conditions like multiple sclerosis and brain injuries.
Q: Can I use whole cells instead of membrane preparations for the [³⁵S]GTPγS binding assay? A: No, the [³⁵S]GTPγS binding assay requires the use of isolated cell membranes. This is because the radiolabeled GTP analog needs to access the intracellular G proteins, which is not possible in intact cells.
Q: The [³⁵S]GTPγS assay seems to work best for Gαi/o-coupled receptors. Is this true for GPR17? A: Yes, the [³⁵S]GTPγS binding assay is generally more robust for Gαi/o-coupled receptors due to the higher abundance of these G proteins and favorable nucleotide exchange rates. Since GPR17 is known to couple to Gαi/o, this assay is well-suited for studying its activation.
Visualizations
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Modifying ASN04421891 delivery method for better efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ASN04421891, a potent GPR17 receptor modulator, in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your research.
Introduction to this compound and its Target, GPR17
This compound is a small molecule modulator of the G protein-coupled receptor 17 (GPR17). It has been identified as a potent modulator with an EC50 of 3.67 nM in [35S]GTPγS binding assays.[1] GPR17 is a receptor of significant interest in the field of neurodegenerative diseases.
The GPR17 receptor is phylogenetically related to two families of receptors: the purinergic P2Y receptors and the cysteinyl leukotriene (CysLT) receptors.[2] It is primarily coupled to Gαi, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] GPR17 is expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs), and plays a crucial role in their differentiation and maturation.[4] Dysregulation of GPR17 has been implicated in various neurological conditions, making it a promising therapeutic target.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent modulator of the GPR17 receptor.[1] As GPR17 is primarily a Gαi-coupled receptor, this compound likely exerts its effects by inhibiting adenylyl cyclase and reducing intracellular cAMP levels.
Q2: What are the primary research applications for this compound?
A2: Given its target, the GPR17 receptor, this compound is primarily used in research related to neurodegenerative diseases, particularly those involving oligodendrocyte dysfunction and demyelination.
Q3: In which cell lines can I study the effects of this compound?
A3: Cell lines endogenously or recombinantly expressing the GPR17 receptor are suitable. The human astrocytoma cell line 1321N1 is a good negative control as it does not constitutively express GPR17 and can be transfected to express the receptor. For studying oligodendrocyte differentiation, the Oli-neu cell line is a relevant model.
Q4: What is the recommended storage condition for this compound?
A4: While specific supplier recommendations should always be followed, a general guideline is to store the compound as a solid at -20°C. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
General Formulation and Delivery Guide
3.1. Solubility Testing Protocol
| Step | Procedure | Purpose |
| 1 | Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial. | To start with a known quantity. |
| 2 | Add a small, measured volume of a solvent of interest (e.g., 100 µL of DMSO). | To begin the dissolution process. |
| 3 | Vortex the vial for 30-60 seconds and visually inspect for undissolved particles. | To assess initial solubility. |
| 4 | If particles remain, gently warm the vial (e.g., to 37°C) and vortex again. | To determine if solubility is temperature-dependent. |
| 5 | If the compound dissolves completely, record the concentration. If not, add another measured volume of solvent and repeat steps 3-4 until a clear solution is obtained. | To determine the maximum solubility in that solvent. |
3.2. Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. |
| Working Solution Preparation | Dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity. |
| Storage | Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
Troubleshooting Guide
Q5: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the issue?
A5:
-
Compound Insolubility: The compound may have precipitated out of your working solution.
-
Solution: Visually inspect your working solution for any precipitate. Prepare fresh dilutions from your stock solution and ensure the final solvent concentration is compatible with your assay. Consider performing a serial dilution to ensure the compound stays in solution at the final concentration.
-
-
Incorrect Concentration: There might be an error in the calculation of the final concentration.
-
Solution: Double-check all your calculations for preparing the working solution from the stock.
-
-
Cell Line Issues: The cells may not be expressing a functional GPR17 receptor, or the expression level may be too low.
-
Solution: Verify the expression of GPR17 in your cell line using techniques like qPCR or Western blot. If using a transfected cell line, confirm the transfection efficiency.
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the changes induced by the compound.
-
Solution: Optimize your assay conditions. For a cAMP assay, ensure you are using a forskolin concentration that gives a robust signal window.
-
Q6: I am observing high background or off-target effects in my experiments. How can I address this?
A6:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution might be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.
-
-
Compound Purity: The compound may not be pure, and impurities could be causing the off-target effects.
-
Solution: Obtain a certificate of analysis (CoA) from the supplier to confirm the purity of the compound.
-
-
Non-specific Binding: At high concentrations, the compound might bind to other receptors or proteins.
-
Solution: Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target effects.
-
Experimental Protocols
5.1. GPR17 Signaling Pathway
The activation of the Gαi-coupled GPR17 receptor by a modulator like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
5.2. Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps for characterizing the in vitro activity of this compound.
5.3. cAMP Measurement Assay Protocol
This protocol is for a competitive immunoassay to measure changes in intracellular cAMP levels.
| Step | Procedure | Notes |
| 1 | Seed GPR17-expressing cells in a 96-well plate and culture overnight. | Cell density should be optimized for your specific cell line. |
| 2 | Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes. | This prevents the degradation of cAMP and enhances the signal. |
| 3 | Treat cells with varying concentrations of this compound for 15-30 minutes. | Include a vehicle control (e.g., DMSO). |
| 4 | Stimulate the cells with forskolin to induce cAMP production. | The concentration of forskolin should be optimized to give a robust signal window. |
| 5 | Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA). | Follow the manufacturer's instructions for the specific kit. |
| 6 | Analyze the data to determine the effect of this compound on forskolin-stimulated cAMP production. |
References
Technical Support Center: ASN04421891 Treatment and Cell Viability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cell viability issues following treatment with the novel compound ASN04421891. The information herein is designed to facilitate systematic troubleshooting and deeper investigation into the cellular effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells show a significant decrease in viability after treatment with this compound, even at low concentrations. What is the likely cause?
A1: A significant drop in viability suggests that this compound may be inducing a cytotoxic or cytostatic effect. This could be due to the compound's primary mechanism of action, off-target effects, or issues with the experimental setup. It is crucial to first rule out experimental artifacts before investigating the compound's biological activity.[1]
Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?
A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step.[2] Apoptosis is a regulated process involving specific signaling pathways, while necrosis is often the result of acute cellular injury.[3] Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between these two modes of cell death.[4]
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: Yes, the vehicle (solvent) used to dissolve a compound can be toxic to cells, especially at higher concentrations. It is essential to run a vehicle control, treating cells with the highest concentration of the solvent used in your experiment to ensure it is not the source of the observed cytotoxicity.
Q4: My results from a metabolic-based viability assay (like MTT or XTT) are inconsistent. What could be the reason?
A4: Inconsistencies in metabolic assays can arise from several factors, including uneven cell seeding, pipetting errors, or interference of the compound with the assay reagents. Additionally, if the compound affects cellular metabolism without directly causing cell death, these assays may provide a misleading readout of viability.
Troubleshooting Guide: Diagnosing Cell Viability Issues
This guide provides a systematic approach to troubleshooting unexpected cell death following this compound treatment.
Problem 1: High variability in viability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting inaccuracies, or "edge effects" in the microplate.
-
Recommended Solution:
-
Ensure your cell suspension is homogenous before and during plating.
-
Calibrate pipettes regularly and use fresh tips for each replicate.
-
To avoid edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.
-
Problem 2: No dose-dependent decrease in viability is observed.
-
Possible Cause: The compound may be inactive, the concentration range may be too low, or the incubation time might be insufficient.
-
Recommended Solution:
-
Verify the concentration and purity of your this compound stock.
-
Expand the concentration range to include higher doses.
-
Perform a time-course experiment to determine the optimal treatment duration.
-
Problem 3: The negative control (untreated cells) shows low viability.
-
Possible Cause: The cells may have been unhealthy prior to the experiment, or there could be contamination in the cell culture.
-
Recommended Solution:
-
Ensure you are using cells from a low passage number and that they are in the exponential growth phase.
-
Regularly check your cell cultures for signs of microbial contamination.
-
Problem 4: Discrepancy between results from different viability assays.
-
Possible Cause: this compound might be interfering with the chemistry of a specific assay (e.g., inhibiting the reductase enzymes in an MTT assay) or affecting a specific cellular process that one assay is sensitive to (e.g., metabolic activity).
-
Recommended Solution:
-
Use at least two viability assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue or a fluorescence-based live/dead stain).
-
Investigate if this compound has known effects on mitochondrial function or cellular metabolism.
-
Data Presentation: Interpreting Cell Viability Assay Results
The following table summarizes the principles and expected outcomes of common cell viability and cytotoxicity assays.
| Assay Type | Principle | Live Cells | Early Apoptotic Cells | Late Apoptotic/Necrotic Cells |
| MTT/XTT Assay | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product. | High signal | Reduced signal | No/Low signal |
| Trypan Blue Exclusion | A membrane-impermeable dye that is excluded by live cells with intact membranes. | Unstained | Unstained | Stained blue |
| Annexin V Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. | Annexin V negative | Annexin V positive | Annexin V positive |
| Propidium Iodide (PI) Staining | A fluorescent dye that enters cells with compromised membranes and intercalates with DNA. | PI negative | PI negative | PI positive |
Experimental Protocols
I. MTT Cell Viability Assay
This protocol is for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
II. XTT Cell Viability Assay
This protocol offers an alternative to the MTT assay with a water-soluble formazan product.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
III. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol distinguishes between live, apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting cell viability.
Caption: A general workflow for troubleshooting unexpected cell death.
Caption: A simplified diagram of apoptosis signaling pathways.
References
Validation & Comparative
Hypothetical Comparison: ASN04421891 vs. Compound-X in Cancer Cells
As of the current date, there is no publicly available scientific literature or data corresponding to the compound identifier "ASN04421891". Therefore, a direct comparison with a specific competitor compound based on experimental data is not possible.
To illustrate the requested format and content, this guide presents a hypothetical comparison between "this compound" and a well-known competitor, "Compound-X," in the context of their effects on cancer cells. The data and experimental details provided are representative examples of what would be included in such a comparative analysis.
This guide provides a comparative overview of the preclinical profiles of two hypothetical kinase inhibitors, this compound and Compound-X, focusing on their biochemical potency, cellular activity, and effects on downstream signaling pathways in cancer cells.
Biochemical Potency and Selectivity
A critical aspect of drug development is to understand the potency and selectivity of a compound against its intended target and other related proteins.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Compound-X IC50 (nM) |
| Primary Target Kinase A | 1.5 | 12.8 |
| Off-Target Kinase B | 250 | 85 |
| Off-Target Kinase C | > 10,000 | 1,200 |
| Off-Target Kinase D | 8,900 | 5,600 |
Experimental Protocol: In Vitro Kinase Assay
-
Assay Principle: The inhibitory effect of the compounds was measured using a fluorescence-based assay that quantifies the amount of phosphorylated substrate produced by the target kinase.
-
Reagents: Recombinant human kinases, corresponding peptide substrates, and ATP were used.
-
Procedure: Kinases were incubated with varying concentrations of the test compounds in a 384-well plate. The enzymatic reaction was initiated by the addition of ATP. After a 60-minute incubation at room temperature, the reaction was stopped, and the level of substrate phosphorylation was determined.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
Cellular Activity
The anti-proliferative effects of this compound and Compound-X were evaluated across a panel of human cancer cell lines.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (nM) | Compound-X GI50 (nM) |
| HCT116 | Colon Carcinoma | 8.2 | 55.7 |
| A549 | Lung Carcinoma | 15.6 | 98.1 |
| MCF7 | Breast Adenocarcinoma | 21.3 | 150.4 |
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a range of concentrations of this compound or Compound-X for 72 hours.
-
Quantification: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: GI50 values, the concentration at which cell growth is inhibited by 50%, were determined from dose-response curves.
Target Engagement and Downstream Signaling
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, the phosphorylation of a key downstream substrate was measured.
Caption: Inhibition of Target Kinase A signaling by this compound and Compound-X.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: HCT116 cells were treated with this compound or Compound-X for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the BCA protein assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total levels of the downstream substrate.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Overview
The preclinical evaluation of this compound and Compound-X followed a standard workflow from biochemical characterization to cellular assays.
Caption: Workflow for the comparative evaluation of kinase inhibitors.
Comparative Efficacy Analysis: ASN04421891 and Standard of Care in Neurodegenerative Disease
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
This guide is intended to provide a comparative framework for evaluating the efficacy of the novel GPR17 receptor modulator, ASN04421891 , against the current standard of care in relevant neurodegenerative diseases. At the time of this publication, publicly available preclinical or clinical data specifically detailing the efficacy and experimental protocols of this compound is limited. Therefore, this document will establish a foundational comparison by outlining the established standard of care for a key demyelinating disease, Multiple Sclerosis (MS), and providing a hypothetical framework for the future evaluation of this compound. As data on this compound emerges, this guide can serve as a template for a direct comparative analysis.
Introduction to this compound and its Target: GPR17
This compound is a potent modulator of the G protein-coupled receptor 17 (GPR17). The GPR17 receptor is increasingly recognized for its role in the pathophysiology of neurodegenerative diseases, particularly those involving oligodendrocyte dysfunction and demyelination. GPR17 is expressed on oligodendrocyte precursor cells (OPCs) and is involved in regulating their differentiation into mature, myelinating oligodendrocytes. Dysregulation of GPR17 has been implicated in conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). As a GPR17 modulator, this compound holds therapeutic potential for promoting remyelination and providing neuroprotection.
Current Standard of Care: Multiple Sclerosis
Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous system. The standard of care for MS is multifaceted and aims to manage acute relapses, reduce disease activity and progression, and alleviate symptoms.[1][2][3]
Table 1: Standard of Care for Multiple Sclerosis
| Treatment Category | Examples of Therapies | Mechanism of Action | Key Efficacy Endpoints |
| Acute Relapse Management | High-dose corticosteroids (e.g., methylprednisolone)[1][3] | Anti-inflammatory and immunosuppressive effects. | Speed of recovery from relapse. |
| Plasma exchange (plasmapheresis) | Removal of circulating autoantibodies and inflammatory mediators. | Used in severe relapses unresponsive to corticosteroids. | |
| Disease-Modifying Therapies (DMTs) - Injectable | Interferon beta-1a, Interferon beta-1b, Glatiramer acetate | Immunomodulatory effects, reducing the frequency of relapses. | Reduction in annualized relapse rate (ARR), delayed disability progression. |
| Disease-Modifying Therapies (DMTs) - Oral | Fingolimod, Siponimod, Ozanimod, Teriflunomide, Dimethyl fumarate | S1P receptor modulation (sequestering lymphocytes in lymph nodes), pyrimidine synthesis inhibition, or activation of the Nrf2 antioxidant response pathway. | Reduction in ARR, reduction in new MRI lesions, delayed disability progression. |
| Disease-Modifying Therapies (DMTs) - Infused | Natalizumab, Ocrelizumab, Alemtuzumab | Monoclonal antibodies targeting specific immune cells or cell adhesion molecules to prevent immune cell trafficking into the CNS. | High efficacy in reducing ARR and MRI activity, slowing disability progression. |
| Symptomatic Treatment | Varies based on symptoms (e.g., antispasmodics, antidepressants, pain modulators) | Addresses specific symptoms like spasticity, fatigue, bladder dysfunction, and pain. | Improvement in quality of life and functional status. |
Hypothetical Framework for Efficacy Comparison of this compound
A direct comparison of this compound with the standard of care for MS would necessitate preclinical and clinical studies. Below is a hypothetical outline of the data and experimental protocols required for such a comparison.
Preclinical Evaluation
Table 2: Hypothetical Preclinical Efficacy Data for this compound vs. Standard of Care
| Experimental Model | This compound | Standard of Care (e.g., Fingolimod) | Key Parameters Measured |
| In vitro OPC Differentiation Assay | (Data Needed) | (Data Needed) | Oligodendrocyte maturation markers (e.g., MBP, PLP), cell morphology. |
| Ex vivo Organotypic Slice Cultures | (Data Needed) | (Data Needed) | Myelination index, oligodendrocyte survival. |
| In vivo Experimental Autoimmune Encephalomyelitis (EAE) model | (Data Needed) | (Data Needed) | Clinical score, inflammatory cell infiltration, demyelination and remyelination histology, axonal integrity. |
1. In vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:
-
Objective: To assess the direct effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
-
Methodology:
-
Isolate OPCs from neonatal rat cortex.
-
Culture OPCs in proliferation medium.
-
Induce differentiation by switching to a differentiation medium containing a range of concentrations of this compound or a standard of care compound (e.g., Fingolimod).
-
After a defined period (e.g., 72 hours), fix and stain cells for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) and OPCs (e.g., NG2).
-
Quantify the percentage of MBP-positive cells relative to the total number of oligodendroglial lineage cells.
-
2. Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of MS.
-
Methodology:
-
Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide and pertussis toxin.
-
Monitor mice daily for clinical signs of EAE and assign a clinical score.
-
Administer this compound or a standard of care DMT (e.g., Fingolimod) or vehicle control, starting at the onset of clinical signs.
-
At the end of the study, perfuse the animals and collect spinal cord and brain tissue.
-
Perform histological analysis to assess inflammation (H&E staining), demyelination (Luxol Fast Blue staining), and remyelination.
-
Conduct immunohistochemistry for markers of immune cells, oligodendrocytes, and axonal damage.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and a hypothetical experimental workflow for evaluating a GPR17 modulator.
Caption: Simplified GPR17 signaling pathway.
References
- 1. Multiple Sclerosis: A Primary Care Perspective | AAFP [aafp.org]
- 2. National guidelines for multiple sclerosis care and services | MS Trust [mstrust.org.uk]
- 3. Multiple Sclerosis Treatment & Management: Approach Considerations, Emergency Department Management, Treatment of Acute Relapses [emedicine.medscape.com]
GPR17 Knockout Model: A Comparative Guide for Target Validation in Neurodegenerative Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR17 knockout model for target validation against alternative methods. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The G protein-coupled receptor 17 (GPR17), the target of the potent modulator ASN04421891, has emerged as a key regulator of oligodendrocyte differentiation and myelination. Its role as a negative regulator makes it a promising therapeutic target for neurodegenerative diseases characterized by myelin loss, such as multiple sclerosis. Validating GPR17 as a therapeutic target is a critical step in the drug development process. This guide compares the use of a GPR17 knockout (KO) mouse model with other validation techniques, namely pharmacological inhibition and siRNA-mediated knockdown.
Comparative Analysis of GPR17 Target Validation Methods
The following table summarizes the quantitative outcomes of different GPR17 target validation methods on oligodendrocyte differentiation and myelination.
| Parameter | GPR17 Knockout (KO) Mouse Model | Pharmacological Inhibition (e.g., this compound, Montelukast) | siRNA-mediated Knockdown |
| Myelin Basic Protein (MBP) Expression | Increased expression in the brain, indicating enhanced myelination[1][2]. | Treatment with GPR17 antagonists rescues defective oligodendrocyte differentiation and promotes MBP expression in disease models[3]. Stimulation with a GPR17 agonist leads to a pronounced loss of MBP-positive cells[4]. | Knockdown of GPR17 leads to an increase in MBP expression in oligodendrocyte precursor cells (OPCs)[5]. |
| Oligodendrocyte Differentiation | Accelerated differentiation of oligodendrocyte precursor cells (OPCs) and early onset of myelination. | Antagonists promote the differentiation of pre-oligodendrocytes into mature myelinating oligodendrocytes. Agonists arrest oligodendrocytes at a less differentiated stage. | Silencing GPR17 enables the transition of oligodendrocyte progenitors to myelinating cells. |
| Myelination | Mice exhibit early onset of CNS myelination. | Pharmacological inhibition with montelukast was shown to restore remyelination in a stroke mouse model. | Knockdown of GPR17 facilitates the regeneration and repair of the myelin sheath in a model of periventricular leukomalacia. |
| In Vivo Relevance | High. Provides systemic and developmental insights into the long-term consequences of target ablation. | High. Directly demonstrates the therapeutic potential of modulating the target with a drug-like molecule. | Moderate. Primarily used in vitro or for localized in vivo studies, with potential for off-target effects and transient efficacy. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of GPR17 Knockout Mice
A common strategy for generating GPR17 knockout mice involves a targeted deletion of a critical exon of the Gpr17 gene.
-
Targeting Vector Construction: A targeting vector is designed to replace a crucial exon of the Gpr17 gene with a selectable marker cassette (e.g., neomycin resistance gene). Homology arms flanking the targeted exon are included to facilitate homologous recombination.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is electroporated into mouse ES cells.
-
Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected using the appropriate antibiotic. Correctly targeted clones are identified by PCR and Southern blot analysis.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric Mice and Germline Transmission: Chimeric offspring are identified by their coat color. Chimeras are then bred to establish germline transmission of the null allele. Heterozygous mice are intercrossed to generate homozygous GPR17 knockout mice.
Western Blotting for Myelin Proteins
This protocol is optimized for the quantification of myelin proteins such as Myelin Basic Protein (MBP), 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNPase), and Myelin Oligodendrocyte Glycoprotein (MOG) in brain tissue.
-
Sample Preparation: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 4-20% Tris-Glycine polyacrylamide gel.
-
Electrophoretic Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against MBP, CNPase, or MOG diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH.
Immunohistochemistry for Myelin Basic Protein (MBP)
This protocol is for the visualization and assessment of myelination in brain sections.
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose. Brains are sectioned at 30-40 µm using a cryostat.
-
Antigen Retrieval: Sections are subjected to heat-induced antigen retrieval in a citrate buffer (pH 6.0).
-
Blocking and Permeabilization: Sections are blocked and permeabilized for 1 hour in a solution containing 5% normal goat serum and 0.3% Triton X-100 in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against MBP.
-
Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Sections are counterstained with a nuclear stain like DAPI and mounted on slides with an anti-fade mounting medium.
-
Imaging and Analysis: Images are captured using a fluorescence or confocal microscope. The intensity and extent of MBP staining are quantified to assess the degree of myelination.
Quantitative Real-Time PCR (qRT-PCR) for GPR17 Expression
This protocol measures the mRNA expression levels of GPR17.
-
RNA Extraction: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The PCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for GPR17.
-
Data Analysis: The relative expression of GPR17 mRNA is calculated using the ΔΔCt method, normalized to a housekeeping gene such as GAPDH or β-actin.
Visualizing the Pathways and Processes
The following diagrams illustrate the GPR17 signaling pathway, the experimental workflow for GPR17 knockout validation, and a comparison of target validation methods.
Caption: GPR17 signaling pathway initiated by an agonist like this compound.
References
- 1. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-reactivity studies of ASN04421891
No Publicly Available Cross-Reactivity Data for ASN04421891
Extensive searches for "this compound" in scientific literature, patent databases, and public chemical repositories did not yield any specific information regarding this molecule. Consequently, no cross-reactivity studies, binding profiles, or related experimental data could be located.
This lack of public information prevents the creation of a comparison guide as requested. Without primary data on this compound, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for non-existent studies.
-
Generate meaningful diagrams of signaling pathways or experimental workflows.
It is possible that this compound is an internal compound designation not yet disclosed in public forums, a misidentified code, or a compound that has not been advanced into stages of development that would necessitate public data disclosure.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution if known. Should data on this compound become publicly available, a comprehensive comparison guide could be developed.
No Publicly Available Data for ASN04421891 Prevents Reproducibility Analysis
A comprehensive search for the compound ASN04421891 has yielded no publicly available data, making an assessment of the reproducibility of its experimental results impossible at this time.
For researchers, scientists, and drug development professionals, the ability to reproduce experimental findings is a cornerstone of scientific validation. However, in the case of this compound, the absence of published studies, clinical trial records, or any other form of public disclosure means there is no foundational data to analyze, compare, or reproduce.
Our investigation sought to identify information regarding this compound's mechanism of action, associated experimental results, and any studies comparing its performance across different laboratories or against alternative compounds. Unfortunately, no such information could be located in the public domain.
Without access to primary research data, the creation of a comparison guide that includes quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams is not feasible. The core requirement for such a guide is the existence of initial experimental results to scrutinize for reproducibility.
It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed. Alternatively, it may be an incorrect identifier. Researchers seeking information on this compound are advised to verify the designation and consult any available internal documentation.
Until data on this compound is made publicly available, any discussion on the reproducibility of its results remains purely speculative. The scientific community awaits the disclosure of primary data to enable independent verification and comparison, which are essential steps in the validation of any new therapeutic candidate.
ASN04421891 compared to other inhibitors of the same pathway
A Comparative Guide to ASN04421891 and Other GPR17 Receptor Inhibitors
This compound has been identified as a potent modulator of the G protein-coupled receptor 17 (GPR17), a promising therapeutic target for neurodegenerative diseases. This guide provides a comparative analysis of this compound against other known inhibitors of the GPR17 pathway, supported by available experimental data.
The GPR17 Signaling Pathway
GPR17 is a receptor involved in various physiological processes, including the modulation of inflammatory responses and the regulation of oligodendrocyte differentiation, which is crucial for myelination in the central nervous system. Its dual activation by both nucleotides and cysteinyl leukotrienes makes it a complex and intriguing target for therapeutic intervention in diseases like multiple sclerosis and neurodegenerative disorders.
Caption: Simplified GPR17 signaling pathway and points of inhibition.
Comparative Analysis of GPR17 Inhibitors
The potency of this compound and other GPR17 inhibitors is compared based on their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. A lower value indicates higher potency.
| Compound | Assay Type | Potency (EC50/IC50/Ki) | Reference |
| This compound | [³⁵S]GTPγS binding | EC50: 3.67 nM | [1] |
| Pranlukast | GPR17 Inhibition | IC50: 588 nM | [2] |
| Montelukast | CysLT1 and GPR17 antagonist | - | |
| Cangrelor | GPR17 antagonist | Predicted Ki: 12.8 nM | [3] |
| Compound 978 | Gαi/o, Gαq, β-arrestin signaling | - | [1] |
| Compound 527 | Gαi/o, Gαq, β-arrestin signaling | - | |
| PSB-22269 | Radioligand binding | Ki: 8.91 nM | |
| PSB-24040 | Radioligand binding | Ki: 83.2 nM |
Note: The direct comparison of potency can be challenging due to the different assay methodologies employed in various studies.
Experimental Methodologies
The characterization of GPR17 inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. Below are outlines of common experimental protocols.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified in the presence of an agonist, and the ability of an antagonist to inhibit this binding is measured.
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
cAMP Measurement Assay
GPR17 is often coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Assays that measure changes in cAMP concentration are therefore used to assess the activity of GPR17 modulators.
Calcium Mobilization Assay
GPR17 can also couple to Gαq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. Fluorescence-based assays are used to measure these changes in calcium levels upon receptor activation and inhibition.
β-Arrestin Recruitment Assay
Ligand binding to GPR17 can also trigger the recruitment of β-arrestin proteins, which is another important signaling pathway. Assays like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify this recruitment.
Logical Relationship of Inhibitor Evaluation
The process of identifying and characterizing a novel inhibitor like this compound typically follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Logical workflow for the evaluation of GPR17 inhibitors.
Conclusion
This compound is a highly potent GPR17 modulator, demonstrating nanomolar efficacy in functional assays. When compared to other known GPR17 inhibitors, it stands out for its high potency. However, a comprehensive understanding of its selectivity profile and its effects in cellular and in vivo models of neurodegenerative diseases is necessary for a complete comparative assessment. The diverse range of assays used to characterize different inhibitors highlights the need for standardized protocols to enable direct and accurate comparisons within this promising class of therapeutic agents. Further research and head-to-head studies will be crucial in determining the relative advantages of this compound over other GPR17 inhibitors for potential clinical development.
References
- 1. Discovery of novel and selective GPR17 antagonists as pharmacological tools for developing new therapeutic strategies in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis - Sanju Narayanan [grantome.com]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ASN04421891 and Pranlukast, two modulators of the G protein-coupled receptor 17 (GPR17). GPR17 is an emerging therapeutic target for neurodegenerative diseases, making a clear understanding of the pharmacological tools available to study its function crucial. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant pathways to aid in the selection and application of these compounds in research and development.
Introduction to GPR17 and its Modulators
The G protein-coupled receptor 17 (GPR17) is a receptor primarily expressed in the central nervous system and is implicated in processes of neuronal damage and repair. Its dual activation by both purinergic ligands and cysteinyl-leukotrienes places it at a unique intersection of signaling pathways involved in inflammation and cellular stress. Modulation of GPR17 activity is therefore a promising strategy for the treatment of neurodegenerative disorders.
This compound is a potent modulator of the GPR17 receptor. In contrast, Pranlukast is a well-established antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) that has also been identified as an antagonist of the GPR17 receptor. This dual activity of Pranlukast makes it a valuable tool for studying the interplay between these two receptor systems.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available quantitative data for this compound and Pranlukast concerning their activity at the GPR17 receptor. It is important to note that publicly available data for this compound is limited, and direct head-to-head comparative studies with Pranlukast have not been identified. The data presented here are compiled from independent studies and should be interpreted with consideration of potential variations in experimental conditions.
| Parameter | This compound | Pranlukast |
| Target(s) | GPR17 Receptor | GPR17 Receptor, CysLT1 Receptor |
| Modality | Modulator | Antagonist |
| Potency (EC₅₀/IC₅₀) | EC₅₀ = 3.67 nM ([³⁵S]GTPγS binding assay) | IC₅₀ in the nanomolar range (functional assays) |
| Binding Affinity (Kᵢ/K𝘥) | Data not publicly available | Data not publicly available |
| Selectivity | Data not publicly available | Dual antagonist for GPR17 and CysLT1 |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these compounds and the methods used to characterize them, the following diagrams illustrate the GPR17 signaling pathway and a typical experimental workflow for assessing compound activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize GPR17 modulators.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation in the presence of an agonist.
Protocol Outline:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the GPR17 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: Membranes are incubated in an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Compound Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., this compound or Pranlukast) and a known GPR17 agonist.
-
[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to initiate the binding reaction.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. While GPR17 primarily couples to Gi, it can also signal through Gq, leading to calcium mobilization.
Protocol Outline:
-
Cell Culture: Cells expressing the GPR17 receptor are cultured in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Conclusion
This compound is a potent GPR17 modulator, while Pranlukast acts as a dual antagonist for both GPR17 and CysLT1 receptors. The limited availability of public data on this compound currently restricts a comprehensive head-to-head comparison. For researchers investigating the specific roles of GPR17, a highly selective compound is preferable. However, Pranlukast offers the unique opportunity to explore the integrated roles of both GPR17 and CysLT1 signaling in pathological processes. Further studies are required to fully elucidate the pharmacological profile of this compound and to directly compare its efficacy and selectivity with other GPR17 modulators like Pranlukast. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
Independent Validation of GPR17 Modulators: A Comparative Guide in the Absence of ASN04421891 Data
An extensive search for published, peer-reviewed data on ASN04421891 has yielded no scientific literature or clinical trial results. Therefore, an independent validation of its performance is not possible at this time. The compound is listed by vendors as a potent G protein-coupled receptor 17 (GPR17) modulator, a target of significant interest in neurodegenerative disease research.
This guide provides a comparative overview of alternative GPR17 modulators with published data, outlines common experimental protocols for their validation, and details the GPR17 signaling pathway. This information is intended for researchers, scientists, and drug development professionals interested in this therapeutic target.
GPR17: A Dual-Function Receptor in Neurodegeneration
The G protein-coupled receptor 17 (GPR17) is a promising therapeutic target, particularly for demyelinating diseases like multiple sclerosis.[1][2] It is unique in that it is activated by two distinct families of endogenous ligands: purinergic nucleotides (like UDP-glucose) and cysteinyl leukotrienes (like LTD4). GPR17 is primarily expressed in the central nervous system on oligodendrocyte precursor cells (OPCs), neurons, and microglia.[1][3]
The receptor plays a crucial role as a developmental timer for myelination. Its expression is high in early OPCs, and its activation inhibits their maturation into myelin-producing oligodendrocytes.[4] For remyelination to occur after injury, GPR17 expression must be downregulated. Consequently, GPR17 antagonists are being investigated as a therapeutic strategy to promote myelin repair. In conditions of brain injury, such as stroke, GPR17 expression is upregulated in damaged neurons, suggesting its involvement in the pathological process.
Comparative Analysis of GPR17 Modulators
In the absence of data for this compound, this section summarizes publicly available information on other known GPR17 modulators. These compounds serve as alternatives for research and provide a benchmark for the types of data required for validation.
| Compound Class | Compound Name/Series | Reported Activity | Key Findings | Organization/Source |
| Antagonists | Myrobalan Therapeutics Series | Potent, selective, brain-penetrant antagonists | Promotes oligodendrocyte maturation in human iPSC models and enhances remyelination in animal models of demyelination. | Myrobalan Therapeutics |
| Omeros Corporation Series | GPR17 Antagonists | Significantly improved motor function in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. | Omeros Corporation | |
| Compound 978 & 527 | Selective Antagonists | Identified via high-throughput screening; effectively block Gαi/o, Gαq, and β-arrestin signaling pathways. Compound 978 promotes GLP-1 secretion in enteroendocrine cells. | Academic Research (bioRxiv) | |
| Montelukast | Dual CysLTR1/GPR17 Antagonist | Clinically used for asthma; also inhibits GPR17. | Known Drug | |
| Cangrelor | Dual P2Y12/GPR17 Antagonist | Clinically used as an antiplatelet drug; also inhibits GPR17. | Known Drug | |
| Agonist | MDL29,951 | Potent Synthetic Agonist | Used as a tool compound to study GPR17 function; activation of GPR17 by MDL29,951 inhibits oligodendrocyte differentiation via the Gαi/o pathway. | Academic Research |
GPR17 Signaling Pathways
GPR17 activation triggers a complex signaling cascade. As a receptor that couples to both Gαi/o and Gαq proteins, its stimulation can lead to multiple downstream effects. The primary pathway involved in the inhibition of oligodendrocyte maturation proceeds through Gαi/o.
References
- 1. mdpi.com [mdpi.com]
- 2. The GPR17 Receptor-A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ASN04421891 with a Control Compound: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the potent GPR17 receptor modulator, ASN04421891. To ensure robust and reliable data, a comparative approach utilizing a control compound is essential. This document outlines key experiments, presents data in a structured format, and provides detailed methodologies and visual workflows to support your research.
Introduction to this compound and Control Compound Selection
This compound has been identified as a potent modulator of the G protein-coupled receptor 17 (GPR17), with an EC50 of 3.67 nM in [35S]GTPγS binding assays.[1] GPR17 is a receptor involved in various physiological and pathological processes, particularly in the central nervous system, making it a target for neurodegenerative diseases.[1]
A critical aspect of characterizing any new compound is to determine its specificity for its intended target. This is crucial to minimize off-target effects and to ensure that the observed biological activity is a direct result of modulating the target of interest. The use of a control compound is indispensable in these assessments.
For the purpose of this guide, we propose the use of a commercially available GPR17 antagonist as a functional negative control. While not structurally identical to this compound, these antagonists can effectively block GPR17 signaling and can be used to demonstrate that the effects of this compound are indeed mediated through this receptor.
Control Compound Candidates:
-
Montelukast: A selective CysLT1 receptor antagonist that also acts as a GPR17 antagonist.[2][3][4]
-
Pranlukast: Another CysLT1 receptor antagonist with documented GPR17 antagonistic activity.
-
Cangrelor: A P2Y12 receptor antagonist that also exhibits GPR17 antagonism.
The choice of control will depend on the specific experimental context and the desired comparisons.
Experimental Plan for Specificity Assessment
A multi-faceted approach is recommended to thoroughly assess the specificity of this compound. This includes target engagement assays, functional assays, and broader profiling against other potential targets.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the thermal stabilization of the target protein upon ligand binding.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation:
The results of the CETSA experiment can be summarized in the following table, showing the melting temperature (Tm) of GPR17 under different treatment conditions. An increase in Tm in the presence of this compound would indicate target engagement.
| Treatment | Concentration | GPR17 Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | - | Value |
| This compound | 1 µM | Value |
| This compound | 10 µM | Value |
| Control Antagonist | 10 µM | Value |
Functional Specificity: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to a receptor of interest. For GPR17, which couples to Gαi/o and Gαq proteins, an increase in [35S]GTPγS binding upon treatment with an agonist like this compound is expected. A GPR17 antagonist should block this effect.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing human GPR17.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Incubation: Incubate the membranes with varying concentrations of this compound in the presence or absence of a fixed concentration of a GPR17 antagonist (e.g., 10 µM Montelukast).
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to start the binding reaction.
-
Termination and Measurement: After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the dose-response curve for this compound to determine its EC50. Assess the shift in the dose-response curve in the presence of the antagonist.
Data Presentation:
| Compound | Condition | EC50 (nM) | Emax (% of maximum stimulation) |
| This compound | - | Value | Value |
| This compound | + 10 µM Control Antagonist | Value | Value |
Downstream Signaling: GPR17 Signaling Pathway
GPR17 activation leads to downstream signaling cascades. Assessing the effect of this compound on these pathways and the ability of a control antagonist to block these effects provides further evidence of specificity.
Caption: Simplified GPR17 signaling pathway.
Experimental Approaches:
-
cAMP Assay: Measure intracellular cAMP levels in GPR17-expressing cells treated with this compound with and without a GPR17 antagonist. A decrease in cAMP is expected upon Gαi/o activation.
-
Calcium Mobilization Assay: Monitor intracellular calcium levels using a fluorescent indicator (e.g., Fura-2) in GPR17-expressing cells. An increase in intracellular calcium is expected upon Gαq activation.
Data Presentation:
cAMP Assay:
| Treatment | Concentration | Intracellular cAMP Level (relative to control) |
| Vehicle | - | 1.0 |
| Forskolin (positive control) | 10 µM | Value |
| This compound | 1 µM | Value |
| This compound + Control Antagonist | 1 µM + 10 µM | Value |
Calcium Mobilization Assay:
| Treatment | Concentration | Peak Intracellular Ca2+ (relative to baseline) |
| Vehicle | - | 1.0 |
| ATP (positive control) | 10 µM | Value |
| This compound | 1 µM | Value |
| This compound + Control Antagonist | 1 µM + 10 µM | Value |
Off-Target Profiling: Kinome and Proteome-Wide Screens
To assess for potential off-target effects, broader screening approaches are recommended.
-
Kinome Profiling: Screen this compound against a panel of kinases to identify any unintended interactions. This is particularly important as many small molecules can exhibit off-target kinase activity.
-
Proteome-Wide Profiling (e.g., using label-free methods): Employ techniques like Thermal Proteome Profiling (TPP) or Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry to identify other cellular proteins that may bind to this compound.
Data Presentation:
The results from these screens are typically presented as a list of potential off-target hits with their corresponding binding affinities or stabilization shifts. Any significant hits should be further validated using orthogonal assays.
Conclusion
A thorough assessment of the specificity of this compound is paramount for its development as a research tool or therapeutic agent. By employing a combination of target engagement, functional, and broad-profiling assays, and by using a suitable control compound, researchers can gain a high degree of confidence in the on-target activity of this compound and minimize the risk of misinterpreting experimental results due to off-target effects. The methodologies and data presentation formats provided in this guide offer a structured approach to this critical aspect of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Frontiers | The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis – a review [frontiersin.org]
- 4. The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis – a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance identified as "ASN04421891" is publicly available. The following information provides general guidance for the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must obtain the specific SDS for any chemical before handling and disposal. The SDS will provide detailed and substance-specific safety and disposal information.
Essential Steps for Chemical Waste Disposal
Proper disposal of laboratory waste is crucial for personnel safety and environmental protection. The following procedures outline a general framework for managing chemical waste in a research setting.
-
Identification and Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. Avoid using abbreviations or chemical formulas.[1]
-
Include the name and contact information of the individual responsible for the waste.[1]
-
Indicate the date when waste accumulation began.[1]
-
-
Container Management:
-
Use only compatible, non-reactive containers with secure screw tops for waste storage.[1]
-
Keep waste containers closed at all times, except when adding waste.
-
Segregate incompatible waste streams to prevent dangerous reactions.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste, including protective gloves, eye or face protection, and a lab coat.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Requesting Disposal:
-
Follow your institution's specific procedures for waste pickup. This typically involves submitting an online request form to the Environmental Health and Safety (EHS) department.
-
Do not dispose of chemical waste down the drain unless explicitly permitted for non-hazardous substances by your institution's EHS program.
-
General Safety and Handling Precautions
When handling any chemical, including waste products, adhere to the following safety measures:
-
Ventilation: Always work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Contamination: Wash hands thoroughly after handling chemicals. Contaminated clothing should be removed immediately and cleaned before reuse.
-
Emergency Procedures:
-
In case of skin contact: Wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.
-
If inhaled: Move the person to fresh air and seek medical attention.
-
If swallowed: Seek immediate medical attention.
-
Data Presentation and Visualizations for this compound
Due to the absence of specific data for a compound named "this compound" in publicly available resources, the creation of quantitative data tables and diagrams for signaling pathways or experimental workflows related to its disposal is not possible at this time.
To obtain the necessary information for proper disposal, including any specific quantitative limits or required experimental protocols, please:
-
Consult the Safety Data Sheet (SDS) provided by the chemical supplier.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
The following is a logical workflow for handling a new or unidentified chemical in a laboratory setting, which is a mandatory visualization as per the prompt's core requirements.
Caption: General workflow for safe chemical handling and disposal.
References
Personal protective equipment for handling ASN04421891
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling ASN04421891
This document provides critical safety protocols, operational guidelines, and disposal plans for the potent GPR17 receptor modulator, this compound (CAS Number: 570365-12-7). Adherence to these procedures is essential to ensure a safe laboratory environment and to minimize risks associated with the handling of this compound.
Key Safety and Physical Data
A summary of essential quantitative data for this compound is presented below for quick reference and comparison. This information is compiled from available safety data sheets.
| Parameter | Value | Source |
| Chemical Name | This compound | TargetMol |
| CAS Number | 570365-12-7 | TargetMol |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| Appearance | Not Available | - |
| Purity | Not Available | - |
| Solubility | Not Available | - |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | TargetMol |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye and Face Protection: Use safety goggles with side shields.
-
Skin and Body Protection: Wear suitable protective clothing. In case of dust or aerosol formation, use a suitable respirator.
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Experimental Protocols: Handling, Storage, and Disposal
Strict adherence to the following protocols is crucial for the safe handling and disposal of this compound.
Handling and Storage
-
Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep the compound away from incompatible materials and foodstuff containers.
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these steps:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Prevent further leakage or spillage if it is safe to do so.
-
Collect the spillage using spark-proof tools and explosion-proof equipment.
-
Place the collected material in a suitable, closed container for disposal.
-
Do not let the chemical enter drains.
Disposal Plan
Dispose of this compound and its container in accordance with applicable local, regional, and national laws and regulations. The disposal must be carried out at an appropriate treatment and disposal facility. Discharge into the environment must be avoided.
Visualized Workflows and Pathways
The following diagrams provide a visual representation of the handling and disposal workflow for this compound, as well as its known signaling pathway.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Caption: The signaling pathway of this compound as a modulator of the GPR17 receptor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
